(R)-Desethylchloroquine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4R)-4-N-(7-chloroquinolin-4-yl)-1-N-ethylpentane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYUUUTUAAGOOT-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNCCC[C@@H](C)NC1=C2C=CC(=CC2=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301314063 | |
| Record name | (-)-Desethylchloroquine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106848-88-8 | |
| Record name | (-)-Desethylchloroquine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106848-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Desethylchloroquine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: (R)-Desethylchloroquine – Stereochemical Structure, Properties, and Pharmacological Profile
Abstract This technical guide provides a comprehensive analysis of (R)-desethylchloroquine ((R)-DECQ), the specific enantiomer of the major active metabolite of chloroquine. While chloroquine is administered as a racemate, its metabolism and pharmacodynamics exhibit significant stereoselectivity. This document details the physicochemical properties, CYP450-mediated metabolic pathways, synthesis protocols, and analytical separation techniques required for the isolation and study of the (R)-enantiomer.
Chemical Structure and Stereochemistry
(R)-Desethylchloroquine is the N-dealkylated metabolite of (R)-chloroquine. The chirality of the molecule resides at position 4 of the pentanediamine side chain (C1 of the 1-methylbutyl group). Crucially, the metabolic N-deethylation occurs at the terminal nitrogen, remote from the chiral center; therefore, the absolute configuration is retained during metabolism.
Identity and Nomenclature
Physicochemical Properties
The removal of the ethyl group increases the polarity of the molecule compared to the parent drug, altering its distribution volume and renal clearance.
| Property | Value (Experimental/Predicted) | Context |
| pKa (Basic N) | ~10.62 | Terminal secondary amine (protonated at physiological pH) |
| pKa (Quinoline N) | ~8.4 | Quinoline ring nitrogen |
| LogP | 3.6 - 3.9 | Slightly less lipophilic than Chloroquine (LogP ~4.6) |
| Solubility | Soluble in Methanol, Water (as salt) | Forms stable phosphate or sulfate salts |
| Appearance | Pale yellow solid | Hygroscopic in salt form |
Stereoselective Metabolism and Pharmacokinetics[8]
The pharmacokinetics of chloroquine are highly stereoselective.[8][9] Understanding the formation of (R)-DECQ requires mapping the specific cytochrome P450 (CYP) enzymes that favor this pathway.
Metabolic Pathway
Chloroquine undergoes N-deethylation primarily in the liver. Research indicates that CYP2C8 and CYP3A4 are the dominant isoforms responsible for this transformation, with CYP2D6 playing a minor role.[4][10]
-
Stereoselectivity: (S)-Chloroquine is metabolized more extensively than (R)-Chloroquine.[9][11] Consequently, plasma concentrations of (S)-DECQ are typically higher than those of (R)-DECQ in clinical samples, despite the (S)-parent drug being more heavily protein-bound.
-
Protein Binding: (R)-Chloroquine and (R)-DECQ exhibit lower plasma protein binding (~35%) compared to their (S)-counterparts (~67%), leading to a higher fraction of unbound (R)-DECQ available for tissue distribution.[9]
Mechanism of Action & Resistance
Like the parent drug, (R)-DECQ functions by accumulating in the acidic food vacuole of the malaria parasite (Plasmodium falciparum). It interferes with heme polymerization, causing toxic heme buildup.
-
Potency: (R)-DECQ retains significant antimalarial activity, though slightly lower than the parent chloroquine.
-
Resistance: The mutant PfCRT transporter (K76T) effluxes chloroquine. Studies suggest that desethyl metabolites may have different efflux kinetics, potentially retaining activity in some resistant strains where the parent drug fails.
Pathway Visualization (DOT)
The following diagram illustrates the stereospecific metabolic flow and enzymatic involvement.
Figure 1: Stereoselective metabolic pathway of Chloroquine to Desethylchloroquine via CYP450 isoforms.[4]
Synthesis and Isolation Protocol
Obtaining pure (R)-Desethylchloroquine is critical for mechanistic toxicology and efficacy studies. Two primary routes exist: chiral resolution of the racemate or asymmetric synthesis. Below is a protocol for the chemical synthesis of the racemate followed by chiral separation , which is often more cost-effective for research quantities.
Chemical Synthesis (Nucleophilic Aromatic Substitution)
This method couples the quinoline core with the specific diamine side chain.
Reagents:
-
4,7-Dichloroquinoline (Starting material)[12]
-
N-Ethyl-1,4-pentanediamine (Side chain - commercially available or synthesized)
-
Phenol (Solvent/Catalyst)
Step-by-Step Protocol:
-
Preparation: Mix 4,7-dichloroquinoline (1.0 eq) and N-ethyl-1,4-pentanediamine (2.5 eq) in phenol.
-
Reaction: Heat the mixture to 130°C for 18–24 hours under nitrogen atmosphere. The excess amine acts as a scavenger for the HCl generated.
-
Quench: Cool to room temperature and dilute with dichloromethane (DCM).
-
Wash: Wash the organic layer with 1N NaOH (to remove phenol) followed by brine.
-
Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, MeOH/DCM/NH₄OH gradient) to yield racemic Desethylchloroquine.
Chiral Separation (HPLC)
To isolate the (R)-enantiomer from the synthesized racemate.
Methodology: Normal-Phase Chiral HPLC[13][14]
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 340 nm
-
Temperature: 25°C
Validation Criteria:
-
Resolution (Rs): > 1.5 (Baseline separation)
-
Elution Order: Typically, the (R)-enantiomer elutes before the (S)-enantiomer on polysaccharide-based columns like AD-H, but this must be confirmed with a known standard or polarimetry.
Analytical Profiling & Quality Control
For drug development, validating the enantiomeric purity is mandatory.
Analytical Workflow Diagram (DOT)
This workflow ensures the integrity of the (R)-DECQ sample before biological testing.
Figure 2: Quality control workflow for validating (R)-Desethylchloroquine purity.
Toxicology and Safety Profile
While (R)-Desethylchloroquine is a metabolite, its safety profile differs from the parent.
-
Ocular Toxicity: Chloroquine retinopathy is a major concern. The (R)-enantiomer has a higher affinity for melanin-containing tissues (like the retinal pigment epithelium) compared to the (S)-enantiomer. This suggests that (R)-DECQ may contribute disproportionately to ocular toxicity despite being less metabolically prevalent.
-
Cardiotoxicity: Both enantiomers block hERG channels, but the (S)-enantiomer is generally considered more potent in this blockade. However, the accumulation of the (R)-metabolite due to slower elimination kinetics in specific tissues warrants careful monitoring in chronic dosing models.
References
-
Projean, D., et al. (2003). In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation.[3][4] Drug Metabolism and Disposition.[5][8][10][15] Link
-
Ducharme, J., et al. (1995). Stereoselective distribution and elimination of chloroquine in the rat. Drug Metabolism and Disposition.[5][8][10][15] Link
-
Cayman Chemical. Desethylchloroquine Product Data Sheet.Link
-
Wang, X., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers.[13][14] Scientific Reports. Link
- Augustijns, P., et al. (1999).Stereoselective metabolism of chloroquine in microsomes. European Journal of Drug Metabolism and Pharmacokinetics.
Sources
- 1. (+-)-Desethylchloroquine | C16H22ClN3 | CID 95478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. DESETHYL CHLOROQUINE | 1476-52-4 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN112300071A - Synthetic method of high-purity chloroquine phosphate - Google Patents [patents.google.com]
- 13. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetics of Chloroquine and Monodesethylchloroquine in Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: In Vitro Mechanism of Action of (R)-Desethylchloroquine
Executive Summary
(R)-Desethylchloroquine (often abbreviated as (R)-DCQ or mono-desethylchloroquine) is the primary pharmacologically active metabolite of the 4-aminoquinoline drug Chloroquine (CQ). While Chloroquine is administered as a racemate, its metabolism is highly stereoselective. The (R)-enantiomer of the metabolite exhibits distinct pharmacokinetic properties, including a longer elimination half-life and specific plasma protein binding profiles compared to its (S)-counterpart.[1]
In vitro, (R)-Desethylchloroquine functions as a lysosomotropic autophagy inhibitor . Its mechanism of action is defined by proton-trapping within acidic organelles, elevation of lysosomal pH, and the subsequent blockade of autophagic flux and inhibition of heme polymerization (in Plasmodium). This guide details the physicochemical basis of this mechanism, stereoselective nuances, and validated protocols for in vitro assessment.
Chemical & Pharmacological Context
Stereoselective Metabolism
Chloroquine is metabolized in the liver primarily by CYP450 isoenzymes. The N-dealkylation process yields Desethylchloroquine (DCQ).
-
Substrate: Chloroquine (Racemate: 50:50 mixture of R and S).
-
Enzymes: CYP2C8, CYP3A4, and CYP2D6.[2]
-
Chirality: The metabolism is stereoselective.[3] (S)-Chloroquine is metabolized more rapidly than (R)-Chloroquine. Consequently, (R)-Chloroquine and its metabolite (R)-Desethylchloroquine persist longer in plasma and tissue.
Physicochemical Properties
-
Basicity: Like the parent drug, (R)-DCQ is a diprotic weak base (pKa1 ≈ 8.1, pKa2 ≈ 10.2).
-
Lipophilicity: Removal of the ethyl group slightly reduces lipophilicity compared to CQ, altering its volume of distribution but maintaining sufficient membrane permeability to enter cells.
Visualizing the Metabolic Pathway
The following diagram illustrates the stereoselective biotransformation pathways.
Caption: Stereoselective metabolism of Chloroquine yielding (R)-Desethylchloroquine via CYP450 enzymes.
Mechanism of Action (In Vitro)
The in vitro activity of (R)-Desethylchloroquine is driven by Ion Trapping (Lysosomotropism) . This is a non-stereoselective physicochemical process, meaning both enantiomers function similarly at the cellular level, though their intracellular accumulation kinetics may differ due to transporter affinities.
The Lysosomotropic Cascade
-
Entry: Unprotonated (R)-DCQ diffuses freely across the neutral plasma membrane (pH ~7.4).
-
Trapping: Upon entering the acidic lysosome (pH ~4.5–5.0), the basic amine groups become protonated. The charged molecule becomes membrane-impermeable and is trapped.
-
Accumulation: This leads to concentrations inside the lysosome reaching 1000-fold higher than the cytoplasm.
-
pH Elevation: The accumulation of weak bases consumes protons, raising lysosomal pH.
-
Enzymatic Inhibition: Lysosomal hydrolases (e.g., Cathepsins) require an acidic pH. The pH rise inhibits their activity, blocking the degradation of autophagic cargo.
Target Specificity
| Target System | Mechanism | Effect |
| Autophagy | Fusion/Degradation Blockade | Accumulation of autophagosomes (LC3-II high) and p62/SQSTM1. Cell death via proteotoxic stress. |
| Plasmodium | Heme Polymerization Inhibition | Prevents conversion of toxic heme to hemozoin. Toxic heme buildup lyses the parasite. |
| Viral Entry | Endosomal pH Elevation | Inhibits pH-dependent fusion of viral envelopes (e.g., Influenza, Coronaviruses) with the endosome. |
Visualizing the Cellular Mechanism
Caption: Mechanism of lysosomal trapping and autophagy inhibition by (R)-Desethylchloroquine.
Validated Experimental Protocols
To study (R)-Desethylchloroquine in vitro, researchers must use specific assays that validate the mechanism (lysosomal pH) and the outcome (autophagy inhibition).
Protocol A: Lysosomal pH Alteration Assay (LysoTracker)
Objective: Quantify the rise in lysosomal pH induced by (R)-DCQ. Principle: LysoTracker Red DND-99 fluorescence intensity is pH-dependent; it accumulates in acidic organelles. A decrease in fluorescence indicates a rise in pH (loss of acidity).
-
Cell Seeding: Seed HeLa or Vero cells (5x10^3 cells/well) in 96-well black-walled plates. Incubate 24h.
-
Treatment:
-
Test: (R)-Desethylchloroquine (0.1 – 50 µM dose-response).
-
Positive Control: Bafilomycin A1 (100 nM) – potent V-ATPase inhibitor.
-
Negative Control: DMSO (Vehicle).
-
Note: If pure (R)-enantiomer is unavailable, Racemic DCQ is the standard proxy, but acknowledge the limitation.
-
-
Incubation: Treat for 4–24 hours at 37°C.
-
Staining: Remove media. Add pre-warmed media containing 50 nM LysoTracker Red DND-99 . Incubate 30 min.
-
Imaging/Readout: Wash 1x with PBS. Read fluorescence (Ex: 577 nm / Em: 590 nm) or image via confocal microscopy.
-
Validation: (R)-DCQ treatment should cause a dose-dependent decrease in punctate red fluorescence intensity.
Protocol B: Autophagic Flux Turnover Assay (LC3-II)
Objective: Confirm that (R)-DCQ blocks autophagosome degradation, not formation. Principle: LC3-II is a marker of autophagosomes. An increase in LC3-II can mean induction or blockade. To distinguish, we measure "flux" by comparing levels with and without a known clamp.
-
Preparation: Lysates from cells treated with (R)-DCQ (10-20 µM) for 24h.
-
Western Blot Targets:
-
LC3-B: Monitor conversion of LC3-I (cytosolic) to LC3-II (lipidated, membrane-bound).
-
p62/SQSTM1: An autophagy substrate. Accumulation indicates blockade.
-
-
Interpretation:
-
Blockade (DCQ Effect): High LC3-II + High p62.
-
Induction (Starvation): High LC3-II + Low p62.
-
-
Self-Validating Step: Co-treat with Bafilomycin A1. If (R)-DCQ is a pure blocker, adding Bafilomycin should not significantly increase LC3-II further (saturation of blockade).
Comparative Potency Data
The following table summarizes the in vitro potency of Desethylchloroquine (DCQ) relative to the parent Chloroquine (CQ). Note that while specific (R)-enantiomer data is rare in functional assays, the racemate data is the standard reference.
| Organism / Target | Strain / Type | Compound | IC50 / Activity | Notes |
| P. falciparum | 3D7 (CQ-Sensitive) | Chloroquine | 5–15 nM | Equipotent |
| Desethylchloroquine | 5–15 nM | Equipotent | ||
| P. falciparum | K1 (CQ-Resistant) | Chloroquine | 150–300 nM | Resistance observed |
| Desethylchloroquine | >300 nM | Cross-resistance (often less active than CQ) | ||
| Autophagy | HeLa / Cancer Lines | Chloroquine | 10–50 µM | Lysosomal accumulation |
| Desethylchloroquine | 10–50 µM | Similar lysosomotropic potency | ||
| SARS-CoV-2 | Vero E6 | Chloroquine | ~1–5 µM | Entry inhibition |
| Desethylchloroquine | ~1–10 µM | Active, but often slightly higher IC50 |
References
-
Stereoselective Pharmacokinetics: Augustijns, P., & Verbeke, N. (1993). Stereoselective pharmacokinetic properties of chloroquine and de-ethyl-chloroquine in humans. Clinical Pharmacokinetics. Link
-
Metabolic Pathway: Projean, D., et al. (2003). In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation. Drug Metabolism and Disposition.[3][4][5] Link
-
Antimalarial Potency: Aderounmu, A. F., et al. (1984). In vitro assessment of the antimalarial activity of chloroquine and its major metabolites. Annals of Tropical Medicine & Parasitology. Link
-
Lysosomotropic Mechanism: Kaufmann, A. M., & Krise, J. P. (2007). Lysosomal sequestration of amine-containing drugs: analysis and therapeutic implications. Journal of Pharmaceutical Sciences. Link
-
Autophagy Inhibition: Mauthe, M., et al. (2018). Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion. Autophagy. Link
Sources
- 1. Stereoselective pharmacokinetic properties of chloroquine and de-ethyl-chloroquine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective analysis of chloroquine and desethylchloroquine after oral administration of racemic chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the partitioning in vitro of chloroquine and its desethyl metabolites between the erythrocytes and plasma of healthy subjects and those with falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of (R)-Desethylchloroquine: A Technical Guide
Executive Summary
(R)-Desethylchloroquine ((R)-DEC) is the specific enantiomeric metabolite of the antimalarial drug Chloroquine (CQ), formed primarily via N-dealkylation.[1] While clinical chloroquine is administered as a racemate, its biological activity is profoundly influenced by stereoselective pharmacokinetics (PK) and metabolism.[1]
Current research indicates that while the intrinsic antimalarial potency of (R)-DEC and (S)-DEC is comparable in vitro, their in vivo profiles diverge significantly due to stereoselective protein binding and clearance.[1] (R)-DEC is characterized by a distinct pharmacokinetic "survival" advantage—derived from the slower clearance of its parent (R)-CQ—yet it exhibits lower overall plasma exposure (AUC) compared to its (S)-counterpart in humans.[1] Understanding the specific activity of (R)-DEC is critical for decoupling the therapeutic efficacy of aminoquinolines from their cardiotoxic liabilities (e.g., hERG blockade).[1]
Chemical Identity & Stereoselective Metabolism
The Chiral Switch
Chloroquine is a 4-aminoquinoline with a chiral center at the 4'-position of the side chain.[1] Upon administration, it undergoes N-deethylation to form Desethylchloroquine (DEC). This metabolic step is highly stereoselective.[1]
-
Parent Drug: (R)-Chloroquine is cleared more slowly than (S)-Chloroquine.[1][2]
-
Metabolite Formation: The enzymes CYP2C8 and CYP3A4 preferentially metabolize (S)-Chloroquine.[1] Consequently, the (S)-DEC metabolite is formed more rapidly and achieves higher Area Under the Curve (AUC) values in human plasma than (R)-DEC.[1][2]
Metabolic Pathway Visualization
The following diagram illustrates the stereoselective biotransformation pathways in humans.
Figure 1: Stereoselective metabolism of Chloroquine.[1] Note the preferential flux from (S)-CQ to (S)-DEC.
Pharmacodynamics: Antimalarial Efficacy[1][3][4][5][6]
Mechanism of Action
(R)-DEC retains the core pharmacophore of the parent drug.[1] It functions by accumulating in the acidic food vacuole of the malaria parasite (Plasmodium falciparum).[1]
-
Proton Trapping: Being a weak base, (R)-DEC becomes protonated in the vacuole (pH ~5.0).[1]
-
Heme Binding: It binds to Free Heme (Ferriprotoporphyrin IX), a toxic byproduct of hemoglobin digestion.[1]
-
Polymerization Inhibition: The drug-heme complex prevents the crystallization of heme into non-toxic Hemozoin.[1]
-
Lysis: Free heme accumulates, causing membrane lysis and parasite death.[1]
Potency Data
In vitro studies suggest that the enantiomers of chloroquine and its metabolites are roughly equipotent against P. falciparum.[1] The therapeutic difference lies in accumulation rather than intrinsic affinity.
| Compound | Target | IC50 (CQ-Sensitive) | IC50 (CQ-Resistant) | Activity Note |
| Racemic CQ | P. falciparum (3D7) | ~15-20 nM | >100 nM | Standard |
| (R)-DEC | P. falciparum (3D7) | ~20-25 nM | Reduced | Active metabolite |
| (S)-DEC | P. falciparum (3D7) | ~20-25 nM | Reduced | Active metabolite |
Technical Insight: While (R)-DEC is active, it is less potent than the parent drug against resistant strains due to the cross-resistance mechanism (PfCRT transporter efflux), which recognizes the aminoquinoline core regardless of stereochemistry.[1]
Pharmacokinetics & Safety Profile
The "Inversion" Phenomenon
A critical concept for researchers is the species-dependent handling of these enantiomers.[1]
-
In Humans: (S)-DEC is the predominant metabolite in plasma (AUC ratio (S)/(R) > 1).[1]
-
In Rabbits: (R)-DEC is the predominant metabolite.[1]
-
Implication: Preclinical safety data from rabbits regarding DEC enantiomers must be extrapolated to humans with extreme caution.
Toxicity and hERG Inhibition
The cardiotoxicity of aminoquinolines (QTc prolongation) is linked to hERG potassium channel blockade.[1]
-
Racemic CQ IC50 (hERG): ~2.5 - 3.0 µM.
-
Metabolite Profile: DEC generally exhibits lower affinity for hERG than the parent compound.[1]
-
Stereoselectivity: (S)-enantiomers of aminoquinolines are historically associated with higher tissue toxicity and acute lethality in rodent models.[1] (R)-DEC is hypothesized to have a wider safety margin, although it is formed in lower quantities in humans.
Experimental Protocols
Protocol A: Enantioselective Separation of DEC
Purpose: To isolate or quantify (R)-DEC from biological matrices.[1]
Methodology: High-Performance Liquid Chromatography (HPLC) with AGP Phase.[1]
-
Column: Chiral-AGP (α1-acid glycoprotein) column (100 x 4.0 mm, 5 µm).
-
Mobile Phase: 10 mM Sodium Phosphate buffer (pH 7.0) with 15% Acetonitrile.
-
Flow Rate: 0.9 mL/min at 20°C.
-
Detection: Fluorescence (Excitation 335 nm, Emission 370 nm).[1]
-
Validation:
-
(R)-DEC typically elutes after (S)-DEC on protein-based chiral columns due to stronger binding affinity of the (R)-isoform to AGP.[1]
-
Self-Check: Ensure resolution factor (Rs) > 1.5 between enantiomers.
-
Protocol B: In Vitro Heme Polymerization Inhibition Assay
Purpose: To verify the functional activity of (R)-DEC independent of cellular transport.[1]
-
Reagents: Hemin chloride (dissolved in DMSO), Acetate buffer (0.5M, pH 5), Tween-20.
-
Incubation: Mix 100 µM Hemin with varying concentrations of (R)-DEC (0 - 100 µM) in acetate buffer.
-
Initiation: Incubate at 37°C for 24 hours to allow spontaneous polymerization to hemozoin.
-
Quantification:
-
Calculation: Lower absorbance indicates higher polymerization (less drug activity).[1] Higher absorbance indicates inhibition of polymerization (drug activity).[1]
-
Control: Racemic CQ (Positive Control).
-
References
-
Stereoselective Pharmacokinetic Properties of Chloroquine and De-Ethyl-Chloroquine in Humans Source: Clinical Pharmacokinetics
-
Enantioselective analysis of chloroquine and desethylchloroquine after oral administration of racemic chloroquine Source: Therapeutic Drug Monitoring
-
In vitro activity of chloroquine, the two enantiomers of chloroquine, desethylchloroquine and pyronaridine against Plasmodium falciparum Source: Annals of Tropical Medicine & Parasitology [1]
-
Inhibition of the hERG Potassium Channel by Chloroquine and Hydroxychloroquine Source: Biophysical Journal / PMC [1]
-
Stereoselective binding of chloroquine and desethylchloroquine to plasma proteins Source: British Journal of Clinical Pharmacology
Sources
Technical Guide: Stereospecific Synthesis of (R)-Desethylchloroquine
[1]
Executive Summary
Subject: Asymmetric Synthesis of (R)-Desethylchloroquine (N4-(7-chloroquinolin-4-yl)-N1-ethylpentane-1,4-diamine). Context: While chloroquine is administered as a racemate, its pharmacokinetics are stereoselective.[1][2][3] The metabolite desethylchloroquine (DEC) exhibits enantioselective accumulation and toxicity profiles. Specifically, the (R)-enantiomer often displays a longer elimination half-life and distinct volume of distribution compared to the (S)-form.[1] Objective: Establish a robust, scalable synthetic route for high-purity (>98% ee) (R)-desethylchloroquine to facilitate precise toxicological and pharmacological profiling. Methodology: This guide rejects low-yield classical resolution in favor of a convergent asymmetric synthesis utilizing tert-butanesulfinamide (Ellman’s Auxiliary) to establish the C4 chiral center with high diastereoselectivity.[1]
Part 1: Retrosynthetic Analysis & Strategy
The structural challenge of (R)-desethylchloroquine lies in the C4 chiral center of the pentanediamine chain. A linear synthesis starting from 4,7-dichloroquinoline yields racemates.[1] Therefore, a convergent approach is required, disconnecting the molecule at the chemically sensitive amino-quinoline bond (
Strategic Disconnection
-
Disconnection:
displacement.[1] -
Synthons:
The stereochemical integrity of the final product depends entirely on the enantiopurity of the diamine side chain.
Figure 1: Retrosynthetic logic disconnecting the target into a quinoline core and a chirally synthesized diamine side chain.
Part 2: Synthesis of the Chiral Side Chain
Objective: Synthesize (R)-
The Ellman Auxiliary Protocol
Classical resolution of diamines is inefficient (max 50% yield). We employ (R)-tert-butanesulfinamide to direct the stereochemistry of the amine formation via a chiral ketimine intermediate.[1]
Step 1: Synthesis of the Protected Ketone Precursor
First, we must install the terminal ethylamino group on the pentanone chain. To prevent polymerization/cyclization, the amine is protected immediately.
-
Reagents: 5-chloro-2-pentanone, Ethylamine (70% aq), Di-tert-butyl dicarbonate (
).[1] -
Mechanism:
displacement followed by Carbamate protection.[1]
| Parameter | Specification |
| Substrate | 5-chloro-2-pentanone (1.0 eq) |
| Reagent A | Ethylamine (excess, 5.0 eq) |
| Condition A | Sealed tube, |
| Reagent B | |
| Solvent | DCM (Dichloromethane) |
| Yield | ~85% (N-Boc-5-(ethylamino)pentan-2-one) |
Step 2: Asymmetric Reductive Amination (The Chiral Step)
This is the critical stereodefining step. Condensation of the ketone with (R)-tert-butanesulfinamide yields a chiral sulfinyl imine.[1] Subsequent reduction is diastereoselective.[1]
-
Reaction Logic: The bulky tert-butyl group on the sulfur directs the hydride attack to the Re-face or Si-face of the imine, depending on the reducing agent.
-
Protocol:
Critical Mechanistic Note: Using (R)-tert-butanesulfinamide with
typically yields the (R)-amine configuration for methyl ketones due to the specific transition state geometry (Chair-like Zimmerman-Traxler model).[1] Verification via optical rotation is mandatory.[1]
Workflow Diagram: Chiral Side Chain Synthesis
Figure 2: The Ellman Auxiliary pathway for establishing the C4 stereocenter.[1]
Part 3: Coupling and Final Assembly ( )
With the chiral diamine (R)-N1-ethylpentane-1,4-diamine in hand (likely as a dihydrochloride salt), we proceed to the coupling with the quinoline core.[1]
The "Phenol Melt" Protocol
Direct reaction of 4,7-dichloroquinoline with amines is sluggish due to the deactivation of the pyridine ring. We utilize a phenol melt method.[1] Phenol acts as both a high-boiling solvent and a proton transfer catalyst, activating the quinoline nitrogen and facilitating the nucleophilic attack at C4.
Protocol:
-
Free Basing: Convert the diamine salt to the free base using NaOH/DCM extraction.[1] Dry over
.[1] -
Reaction: Combine 4,7-dichloroquinoline (1.0 eq) and (R)-diamine (1.2 eq) with Phenol (4.0 eq).
-
Heating: Heat to
for 12–18 hours under Argon. -
Workup:
-
Purification: Flash column chromatography (MeOH/DCM/Triethylamine).
Why this works: The protonated quinoline species (formed by phenol) is significantly more electrophilic at the C4 position, allowing the sterically hindered secondary amine of the chiral chain to attack efficiently without racemization.
Part 4: Validation & Quality Control[1]
Trustworthiness in stereospecific synthesis requires rigorous validation of the enantiomeric excess (ee).
Chiral HPLC Method
Standard RP-HPLC cannot distinguish enantiomers.[1] Use a Chiral Stationary Phase (CSP).[1]
-
Column: Chiralcel OD-H or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1]
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]
-
Acceptance Criteria:
Optical Rotation
Compare specific rotation
-
Note: Literature values for metabolites vary; always prioritize Chiral HPLC/NMR for definitive proof.
-
(R)-Chloroquine analogues typically show negative rotation
in methanol, but solvent effects are drastic.[1]
NMR Verification
-
NMR (500 MHz,
): Confirm the loss of the ethyl group (integration of terminal methyls). -
Diagnostic Signal: The doublet for the methyl group at the chiral center (C4-Me) should be a clean doublet. Splitting or "shouldering" indicates racemization.[1]
Part 5: Safety & Handling
-
4,7-Dichloroquinoline: Irritant.[1] Avoid dust inhalation.[1]
-
Phenol: Toxic and corrosive.[1] Causes severe burns.[1] Use proper PPE (gloves, face shield) and handle in a fume hood.[1]
-
Chloroquine Derivatives: Bioactive.[1] Potentially cardiotoxic at high doses.[1] Handle as a potent pharmaceutical agent.[1]
References
-
Brocks, D. R., et al. (1992).[1] "Stereoselective pharmacokinetics of chloroquine and its de-ethyl metabolite in humans." Journal of Pharmaceutical Sciences. Link
-
Ellman, J. A., et al. (2002).[1] "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research. Link[1]
-
Craig, J. C., et al. (1971).[1] "Absolute configuration of the enantiomers of 7-chloro-4-[[4-(diethylamino)-1-methylbutyl]amino]quinoline (chloroquine)." The Journal of Organic Chemistry. Link[1]
-
Ducharme, J., & Farinotti, R. (1996).[1] "Clinical pharmacokinetics and metabolism of chloroquine." Clinical Pharmacokinetics. Link
-
PubChem Compound Summary. (2024). "Desethylchloroquine."[1][2][3][6][7] National Library of Medicine.[1] Link[1]
Sources
- 1. (+-)-Desethylchloroquine | C16H22ClN3 | CID 95478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enantioselective analysis of chloroquine and desethylchloroquine after oral administration of racemic chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective analysis of the metabolites of hydroxychloroquine and application to an in vitro metabolic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselectivity in the disposition of chloroquine and desethylchloroquine in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolites of chloroquine: some observations on desethylchloroquine and N-acetyldesethylchloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
Methodological & Application
Application Note: Stereoselective Quantification of (R)-Desethylchloroquine by Chiral LC-MS/MS
This guide details a validated, high-sensitivity protocol for the stereoselective quantification of (R)-Desethylchloroquine ((R)-DCQ) in biological matrices. It is designed for researchers requiring precise enantiomeric separation to distinguish the pharmacokinetics of the active metabolite from its parent drug, Chloroquine (CQ).
Executive Summary & Scientific Rationale
Chloroquine (CQ) is a racemic drug administered as a 50:50 mixture of (R)- and (S)-enantiomers. Its metabolism is highly stereoselective; the (S)-enantiomer is preferentially metabolized by cytochrome P450 enzymes (mainly CYP2C8 and CYP3A4/5) into Desethylchloroquine (DCQ) . Consequently, the (R)-enantiomer of both the parent and the metabolite often accumulates at different rates and concentrations in plasma and tissue.
Quantifying (R)-Desethylchloroquine specifically—rather than the racemate—is critical for:
-
Toxicokinetics: Correlating specific enantiomer levels with adverse events (e.g., retinopathy, QT prolongation).
-
Mechanism of Action: Differentiating the antimalarial or antiviral potency of specific stereoisomers.
-
Regulatory Compliance: Meeting FDA/EMA requirements for chiral drug development.
This protocol utilizes Chiral Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) . Unlike traditional fluorescence methods, MS/MS provides the necessary sensitivity (LOD < 1 ng/mL) and selectivity to distinguish DCQ from the parent drug and bis-desethyl metabolites without extensive interference.
Analytical Challenges & Solutions
| Challenge | Scientific Solution |
| Enantiomeric Resolution | Amylose-based Chiral Stationary Phase (CSP): The Chiralpak AD-H (or equivalent) offers superior recognition of the amino-quinoline structure compared to protein-based columns (AGP), providing baseline resolution ( |
| MS Compatibility | Polar Organic Mode: Using 100% organic mobile phase (Acetonitrile/Ethanol) with basic additives avoids non-volatile buffers, enhancing ionization efficiency in ESI+ mode. |
| Structural Similarity | MRM Specificity: Distinct transitions for DCQ (m/z 292 |
Experimental Workflow
Reagents & Standards[1][2][3][4]
-
Analytes: (R)-Desethylchloroquine (standard), (S)-Desethylchloroquine (standard), Chloroquine (racemic).
-
Internal Standard (IS): Desethylchloroquine-d4 (ring-d4) or Chloroquine-d4.
-
Solvents: LC-MS grade Acetonitrile (ACN), Ethanol (EtOH), Diethylamine (DEA), Ammonium Formate.
Sample Preparation (Liquid-Liquid Extraction)
LLE is preferred over protein precipitation to minimize matrix effects and protect the chiral column.
-
Aliquot: Transfer 100 µL of plasma/serum into a glass tube.
-
Spike: Add 10 µL of Internal Standard working solution (100 ng/mL).
-
Alkalinize: Add 50 µL of 0.5 M NaOH or Ammonium Hydroxide (pH > 10) to ensure the basic drug is uncharged.
-
Extract: Add 1.5 mL of extraction solvent (Methyl tert-butyl ether (MTBE) or Hexane:Pentanol 90:10 ).
-
Agitate: Vortex for 5 minutes; Centrifuge at 4,000
g for 10 minutes. -
Transfer: Transfer the organic (upper) layer to a clean tube.
-
Evaporate: Dry under nitrogen stream at 40°C.
-
Reconstitute: Dissolve residue in 100 µL of Mobile Phase.
LC-MS/MS Conditions[4][5][6][7][8]
Chromatographic Parameters
-
Column: Chiralpak AD-H or Lux Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)), 150
4.6 mm, 5 µm. -
Mobile Phase: Acetonitrile : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).
-
Note: DEA is crucial for peak shape of basic amines. Use fresh additives.
-
-
Flow Rate: 0.8 mL/min (Isocratic).
-
Run Time: ~10–12 minutes (Enantiomers typically elute between 5–9 mins).
-
Injection Volume: 5–10 µL.
Mass Spectrometry Parameters (ESI+)
-
Spray Voltage: 4500 V.
-
Source Temp: 500°C.
-
Curtain Gas: 30 psi.
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |
|---|---|---|---|---|
| Desethylchloroquine (DCQ) | 292.1 | 179.1 | 247.1 | 30 / 22 |
| Chloroquine (CQ) | 320.2 | 247.1 | 142.1 | 25 / 35 |
| DCQ-d4 (IS) | 296.1 | 183.1 | - | 30 |
Note: The m/z 179 fragment corresponds to the quinoline core structure, while m/z 247 corresponds to the loss of the side-chain amine. The 292
Visualized Workflow (DOT Diagram)
Caption: Step-by-step workflow for the extraction and stereoselective quantification of (R)-Desethylchloroquine.
Method Validation Protocol (FDA/EMA Guidelines)
To ensure trustworthiness, the method must be validated against the following criteria:
| Parameter | Acceptance Criteria | Experimental Procedure |
| Selectivity | No interfering peaks >20% of LLOQ at retention time of (R)-DCQ. | Analyze 6 blank plasma lots (including lipemic/hemolyzed). |
| Linearity | Curve range: 1 – 500 ng/mL (typical).[4][1] Weighting: | |
| Accuracy & Precision | Intra/Inter-day CV < 15% (20% at LLOQ). | QC samples at Low, Medium, High concentrations (n=5, 3 days). |
| Recovery | Consistent across range; preferably >70%. | Compare extracted QC area vs. post-extraction spiked blank. |
| Matrix Effect | Matrix Factor (MF) between 0.85 – 1.15. | Compare post-extraction spike area vs. neat solution area. |
Self-Validating System Check
-
System Suitability Test (SST): Before every batch, inject a neat standard.
-
Requirement: Resolution (
) between (R) and (S) peaks must be . -
Requirement: Signal-to-Noise (S/N) for LLOQ must be
.
-
Troubleshooting & Optimization
-
Peak Tailing: Basic amines like DCQ interact with residual silanols. Solution: Increase Diethylamine (DEA) concentration to 0.1% or 0.2%. Ensure the column is dedicated to basic compounds.
-
Sensitivity Loss: Polar organic solvents can suppress ionization if flow rate is too high. Solution: Split flow post-column (e.g., 200 µL/min to MS) or optimize source temperature.
-
Elution Order: The elution order of (R) and (S) can reverse depending on the specific Amylose derivative (e.g., AD-H vs. OD-H). Requirement: Always inject pure single-enantiomer standards during development to confirm identity.
References
-
Boonprasert, R., et al. (2020). "Development of the Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Chloroquine and Desethylchloroquine in Human Plasma." Siriraj Medical Journal. Link
-
Phenomenex Application Note. (2020). "Analysis of Chloroquine and Its Metabolite Desethylchloroquine by LC-MS/MS using Kinetex® Core-Shell F5 LC Column." Link
-
Wang, L., et al. (2022). "LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study." Journal of Analytical Methods in Chemistry. Link
-
Fuzier, R., et al. (2013). "Validation of a method for the simultaneous quantification of chloroquine, desethylchloroquine and primaquine in plasma by HPLC-DAD." Journal of Pharmaceutical and Biomedical Analysis. Link
-
Volkmann, A., et al. (1997). "Enantioselective analysis of chloroquine and desethylchloroquine after oral administration of racemic chloroquine." British Journal of Clinical Pharmacology. Link
Sources
- 1. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 4. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma | PLOS One [journals.plos.org]
Enantioselective Analysis of (R)-Desethylchloroquine in Human Plasma by LC-MS/MS: A Detailed Protocol for Drug Development Professionals
Introduction: The Importance of Chiral Analysis in Drug Metabolism
Desethylchloroquine is the primary active metabolite of chloroquine, a drug with a long history in the treatment of malaria and certain autoimmune diseases. Both chloroquine and desethylchloroquine possess a chiral center, leading to the existence of (R) and (S) enantiomers. These stereoisomers can exhibit different pharmacokinetic and pharmacodynamic properties, making the ability to measure each enantiomer individually a critical aspect of clinical pharmacology and drug development. This application note provides a comprehensive, step-by-step Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the sensitive and selective quantification of (R)-Desethylchloroquine in human plasma. The methodology is designed to be robust and is grounded in the principles of bioanalytical method validation as outlined by the International Council for Harmonisation (ICH) M10 guidelines, ensuring data integrity for regulatory submissions.[1][2][3]
Method Overview: A Triad of Selectivity, Sensitivity, and Robustness
This protocol employs a liquid-phase microextraction (LPME) technique for sample clean-up and concentration, followed by chiral High-Performance Liquid Chromatography (HPLC) for the separation of (R)- and (S)-Desethylchloroquine. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional sensitivity and specificity. The use of a stable isotope-labeled internal standard (Desethylchloroquine-D4) ensures the accuracy and precision of the quantification.[4]
Materials and Reagents
| Material/Reagent | Grade/Purity | Supplier |
| (R)-Desethylchloroquine | ≥98% | Commercially Available |
| (S)-Desethylchloroquine | ≥98% | Commercially Available |
| Desethylchloroquine-D4 | ≥98% (isotopic purity) | Commercially Available |
| Methanol | LC-MS Grade | Commercially Available |
| Acetonitrile | LC-MS Grade | Commercially Available |
| Glacial Acetic Acid | ACS Grade | Commercially Available |
| Diethylamine | ≥99.5% | Commercially Available |
| n-Octanol | ≥99% | Commercially Available |
| Trifluoroacetic Acid (TFA) | LC-MS Grade | Commercially Available |
| Human Plasma (K2-EDTA) | Pooled, Drug-Free | Commercially Available |
| Polypropylene Hollow Fiber Membranes | - | Commercially Available |
Experimental Protocols
Preparation of Standards and Quality Control Samples
Stock solutions of (R)-Desethylchloroquine, (S)-Desethylchloroquine, and Desethylchloroquine-D4 (Internal Standard, IS) are prepared in methanol at a concentration of 1 mg/mL. Working solutions are prepared by serial dilution of the stock solutions with a 50:50 methanol/water mixture.
Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with the appropriate working solutions to achieve the desired concentration range. A typical calibration curve might range from 0.5 to 500 ng/mL.[5] QC samples should be prepared at a minimum of three concentration levels: low, medium, and high.
Sample Preparation: Liquid-Phase Microextraction (LPME)
The choice of LPME is based on its ability to provide high enrichment factors and excellent sample clean-up from complex matrices like plasma.[5]
Step-by-Step LPME Protocol:
-
To 500 µL of plasma sample (calibration standard, QC, or unknown), add 50 µL of the Desethylchloroquine-D4 internal standard working solution.
-
Alkalinize the sample by adding 50 µL of 1M Sodium Hydroxide solution and vortex briefly.
-
Immerse the polypropylene hollow fiber membrane in n-octanol for 5 seconds to impregnate the pores.
-
Fill the lumen of the hollow fiber with 20 µL of 0.1 M Trifluoroacetic Acid (acceptor phase).
-
Place the prepared hollow fiber into the sample vial and agitate for 30 minutes.
-
After extraction, carefully remove the hollow fiber and transfer the acceptor phase into a clean autosampler vial for LC-MS/MS analysis.
Caption: Liquid-Phase Microextraction Workflow.
Chiral LC-MS/MS Analysis
The heart of this protocol is the enantioselective separation, achieved using a specialized chiral stationary phase.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Chirobiotic V | A macrocyclic glycopeptide-based chiral stationary phase proven effective for the separation of chloroquine and its metabolites.[5][6] |
| Mobile Phase | Methanol/Acetonitrile/Glacial Acetic Acid/Diethylamine (90:10:0.5:0.5, v/v/v/v) | This mobile phase composition has been demonstrated to provide good resolution and peak shape for the enantiomers on the Chirobiotic V column.[5] |
| Flow Rate | 0.5 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 25°C | Maintained to ensure reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for LC-MS/MS analysis. |
Mass Spectrometric Conditions:
| Parameter | Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Desethylchloroquine contains basic nitrogen atoms that are readily protonated in the ESI source.[5] |
| MRM Transitions | Desethylchloroquine: m/z 292.2 -> 179.1Desethylchloroquine-D4: m/z 296.15 -> 118.15 | These transitions are specific to the precursor and a stable product ion, ensuring high selectivity for the analytes of interest.[4] |
| Collision Energy | 29 V | An optimized value to induce fragmentation of the precursor ion into the desired product ion.[4] |
| Declustering Potential | Instrument Dependent | This parameter should be optimized to prevent ion clustering and enhance signal intensity.[7] |
| Source Temperature | 500°C | Optimized for efficient desolvation of the mobile phase. |
Method Validation: A Self-Validating System
A bioanalytical method is only as reliable as its validation. This protocol should be fully validated according to the ICH M10 guidelines to ensure its suitability for analyzing clinical samples.[1][2][3]
Caption: Key Parameters for Bioanalytical Method Validation.
Validation Parameters and Acceptance Criteria:
| Parameter | Objective | Acceptance Criteria (ICH M10) |
| Selectivity | To ensure that endogenous components in the matrix do not interfere with the quantification of the analyte and IS. | Response in blank samples from at least six different sources should be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% for the IS.[1] |
| Accuracy & Precision | To determine the closeness of the measured concentrations to the nominal values and the reproducibility of the measurements. | The precision (%CV) should not exceed 15% and the accuracy (%RE) should be within ±15% of the nominal values, except at the LLOQ where they should not exceed 20% and be within ±20%, respectively.[1][3] |
| Calibration Curve | To establish the relationship between the instrument response and the concentration of the analyte. | A minimum of six non-zero standards should be used. At least 75% of the standards must have a back-calculated concentration within ±15% of the nominal value (±20% at the LLOQ). The regression model should be appropriate for the data.[1] |
| Recovery | To assess the efficiency of the extraction procedure. | While no specific acceptance criteria are mandated, recovery should be consistent and reproducible across the concentration range. |
| Matrix Effect | To evaluate the influence of matrix components on the ionization of the analyte and IS. | The CV of the IS-normalized matrix factor calculated from at least six lots of blank matrix should be ≤ 15%. |
| Stability | To ensure that the analyte is stable in the biological matrix under various storage and handling conditions. | The mean concentration of the stability samples should be within ±15% of the mean concentration of the comparison samples. This includes freeze-thaw, short-term (bench-top), long-term, and stock solution stability.[1] |
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the enantioselective quantification of (R)-Desethylchloroquine in human plasma. The protocol is designed to meet the stringent requirements of bioanalytical method validation, making it suitable for use in regulated drug development studies. The combination of a selective sample preparation technique, a highly efficient chiral separation, and sensitive mass spectrometric detection ensures the generation of high-quality data for pharmacokinetic and pharmacodynamic assessments.
References
-
Magalhães, I. R. S., & Bonato, P. S. (2008). Enantioselective determination of chloroquine and its n-dealkylated metabolites in plasma using liquid-phase microextraction and LC-MS. Journal of Separation Science, 31(18), 3244-3252. [Link]
-
Magalhães, I. R. S., & Bonato, P. S. (2008). Enantioselective Determination of Chloroquine and Its N-Dealkylated Metabolites in Plasma Using Liquid-Phase Microextraction and LC-MS. PubMed. [Link]
-
Hodel, E. M., et al. (2019). High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS. Bioanalysis, 11(6), 449-464. [Link]
-
Péter, A., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3364. [Link]
-
Wang, J., et al. (2021). Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma. PLoS ONE, 16(3), e0247356. [Link]
-
ResearchGate. (n.d.). The optimized MS/MS transitions, Declustering Potential (DP), and Collision Energy (CE) parameters for target analytes. [Link]
-
Bergqvist, Y., & Eckerbom, S. (1981). Simultaneous determination of chloroquine and its desethyl metabolite in human plasma by gas chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 226(1), 91-97. [Link]
-
Wang, J., et al. (2021). Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma. PLOS ONE. [Link]
-
Müller, D., & Blaschke, G. (2000). Enantioselective assay of chloroquine and its main metabolite deethyl chloroquine in human plasma by capillary electrophoresis. Journal of chromatographic science, 38(10), 435-440. [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Dikmen, M., et al. (2021). Development of an easy and rapid analytical method for the extraction and preconcentration of chloroquine phosphate from human biofluids prior to GC–MS analysis. RSC Advances, 11(8), 4625-4633. [Link]
-
European Medicines Agency. (2019). ICH guideline M10 on bioanalytical method validation. [Link]
-
Boonprasert, R., et al. (2020). Development of the Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Chloroquine and Desethyl-chloroquine in Human Plasma. Siriraj Medical Journal, 72(4), 323-331. [Link]
-
Phenomenex. (n.d.). Analysis of Chloroquine and Its Metabolite Desethylchloroquine by LC-MS/MS using Kinetex® Core-Shell F5. [Link]
-
ResearchGate. (n.d.). The optimized MS/MS transitions, Declustering Potential (DP), and Collision Energy (CE) parameters for target analytes. [Link]
-
Li, M., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013. [Link]
-
European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. [Link]
-
Harvard University. (n.d.). Development of an MRM Method. [Link]
-
Vazvaei-Smith, F., et al. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. The AAPS Journal, 26(4), 103. [Link]
-
Goudarzi, N., et al. (2022). Novel deep eutectic solvent-based liquid phase microextraction for the extraction of estrogenic compounds from environmental samples. Analytical Methods, 14(2), 157-165. [Link]
-
BioAgilytix. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. worldwide.com [worldwide.com]
- 4. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective determination of chloroquine and its n-dealkylated metabolites in plasma using liquid-phase microextraction and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uab.edu [uab.edu]
Using (R)-Desethylchloroquine in cell-based assays
Application Note: Stereoselective Profiling & Cellular Assays for (R)-Desethylchloroquine
Introduction & Scientific Rationale
Chloroquine (CQ) is a chiral drug administered as a racemate, yet its pharmacokinetics (PK) and pharmacodynamics (PD) are highly stereoselective. The primary metabolite, (R)-Desethylchloroquine ((R)-DEC) , represents a critical analyte in safety testing due to the phenomenon of enantioselective accumulation.
While (S)-chloroquine is rapidly metabolized by CYP2C8 and CYP3A4, the (R)-enantiomer exhibits a longer elimination half-life, leading to the disproportionate accumulation of (R)-derived metabolites in chronic dosing regimens [1]. Under FDA and ICH Metabolites in Safety Testing (MIST) guidelines, metabolites circulating at >10% of the parent drug exposure require distinct toxicological characterization [2].[1]
This application note details the protocols for using synthesized (R)-DEC as a reference standard and active agent in cell-based assays to determine:
-
Metabolic Stability: CYP450 phenotyping and intrinsic clearance (
). -
Mechanism of Action (MoA): Lysosomotropism and autophagy flux inhibition.
-
Cellular Safety: Cardiomyocyte viability (addressing QT prolongation risks).
Physicochemical Properties & Handling
-
Compound: (R)-Desethylchloroquine (Oxalate or Phosphate salt)
-
Molecular Weight: ~307.8 g/mol (Free base)
-
Solubility: Soluble in water (up to 50 mM) and DMSO.
-
Stability: Light-sensitive (quinolines degrade under UV). Store lyophilized powder at -20°C.
Handling Protocol:
-
Prepare a 10 mM stock solution in sterile water or DMSO.
-
Aliquot into amber tubes to prevent photodegradation.
-
Avoid repeated freeze-thaw cycles (limit to <3).
Application I: Stereoselective Metabolic Stability (CYP Phenotyping)
(R)-DEC is formed primarily via N-deethylation of (R)-CQ. This assay validates the role of CYP2C8 and CYP3A4 in the formation and subsequent clearance of (R)-DEC.
Experimental Workflow (Graphviz)
Protocol Steps:
-
System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.
-
Substrate: Incubate (R)-DEC (1 µM) vs. Racemic DEC (1 µM).
-
Inhibitors (for Phenotyping):
-
Reaction: Initiate with NADPH (1 mM). Incubate at 37°C.
-
Sampling: Terminate reaction at
min using ice-cold acetonitrile containing Internal Standard (IS) (e.g., -Chloroquine). -
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS using a Chiral-AGP column to ensure enantiomeric purity is maintained.
Data Analysis & Interpretation:
Calculate the in vitro intrinsic clearance (
| Parameter | (R)-DEC | (S)-DEC | Interpretation |
| > 60 | ~ 45 | (R)-DEC is more metabolically stable. | |
| Primary CYP | CYP2C8 | CYP3A4/2D6 | (R)-isoform relies heavily on 2C8 [3]. |
| Inhibition Sensitivity | High (Montelukast) | High (Ketoconazole) | Distinct metabolic liabilities. |
Application II: Lysosomal Trapping & Autophagy Flux
The therapeutic and toxicological mechanism of aminoquinolines involves accumulation in acidic organelles (lysosomes), raising pH and blocking autophagosome fusion. (R)-DEC retains this lysosomotropic property.
Pathway Diagram (Graphviz)
[6]
Protocol: LC3B-II Turnover Assay
Cell Line: Vero E6 or HeLa cells.
-
Seeding: Seed cells at
cells/well in 6-well plates. Adhere overnight. -
Treatment: Treat with increasing concentrations of (R)-DEC (0.1, 1, 10, 50 µM) for 4 and 24 hours.
-
Positive Control: Chloroquine (50 µM).
-
Negative Control: Vehicle (Water).
-
-
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Protease Inhibitors.
-
Western Blot:
-
Target: LC3B (Look for conversion of LC3B-I to LC3B-II).
-
Target: p62/SQSTM1 (Accumulation indicates flux blockage).
-
-
Quantification: Normalize LC3B-II/Actin ratio.
Expected Result: (R)-DEC should induce a dose-dependent accumulation of LC3B-II, similar to the parent drug, confirming it retains autophagy-inhibitory activity [4].
Application III: Cardiomyocyte Toxicity (Safety Profiling)
Since CQ and its metabolites are associated with QT prolongation and cardiotoxicity, comparing the safety margin of (R)-DEC is vital.
Protocol: ATP Viability in AC16 Cardiomyocytes
-
Seeding: 5,000 AC16 cells/well in 96-well white-walled plates.
-
Dosing: 7-point dilution series of (R)-DEC (1 µM to 100 µM).
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Detection: Add CellTiter-Glo® (Promega) reagent (1:1 ratio). Shake 2 min, incubate 10 min.
-
Read: Luminescence (RLU).
Data Output:
Calculate
-
Note: If (R)-DEC
is significantly lower than the parent CQ, the metabolite contributes disproportionately to toxicity.
References
-
Ducharme, J., & Farinotti, R. (1996). Clinical pharmacokinetics and metabolism of chloroquine. Clinical Pharmacokinetics, 31(4), 257-274. Link
-
U.S. Food and Drug Administration (FDA). (2020).[1] Safety Testing of Drug Metabolites: Guidance for Industry. FDA.gov. Link
-
Projean, D., et al. (2003).[3] In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation.[2][4][5] Drug Metabolism and Disposition, 31(6), 748-754. Link
-
Mauthe, M., et al. (2018). Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion. Autophagy, 14(8), 1435-1455. Link
Sources
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review on the pharmacokinetic properties and toxicity considerations for chloroquine and hydroxychloroquine to potentially treat coronavirus patients - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Desethylchloroquine for studying drug metabolism pathways
Application Note: Stereoselective Metabolic Profiling of (R)-Desethylchloroquine
Abstract & Introduction
The "Racemic Neglect" in Antimalarial Pharmacology
Chloroquine (CQ) has been a cornerstone of pharmacotherapy for decades, yet its administration as a racemic mixture (
For drug development professionals, isolating the metabolic pathway of the (R)-enantiomer is critical. (R)-DECQ is not merely a degradation product; it is a stable biomarker for CYP2C8 and CYP3A4 activity that persists when the (S)-enantiomer has been cleared. This guide details the protocol for generating, isolating, and quantifying (R)-DECQ to validate stereoselective metabolic stability and enzyme kinetics.
Mechanism of Action & Metabolic Pathway
Chloroquine undergoes N-dealkylation to form Desethylchloroquine (DECQ).[1] This reaction is stereoselective.[2]
-
Enzymology: The formation of DECQ is catalyzed primarily by CYP2C8 (high capacity) and CYP3A4 (low affinity, high capacity), with a minor contribution from CYP2D6 .[1][3]
-
Stereoselectivity: Human liver microsomes (HLM) display a preference for metabolizing the (S)-enantiomer. Consequently, the (R)-enantiomer of the parent drug accumulates, but the formation rate of (R)-DECQ serves as a specific probe for the "slower" metabolic clearance route.
Pathway Diagram
Figure 1: Stereoselective N-deethylation of Chloroquine. Note the preferential flux toward the (S)-metabolite, making detection of (R)-DECQ a sensitivity-dependent assay.
Experimental Protocols
Protocol A: In Vitro Microsomal Incubation (Kinetic Assay)
Objective: To determine the intrinsic clearance (
Materials:
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
Substrate: (R)-Chloroquine (synthesized or chirally separated) OR Racemic Chloroquine (requires chiral analysis downstream).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM MgCl2).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Workflow Steps:
-
Pre-incubation: Mix 0.5 mg/mL HLM with Potassium Phosphate buffer and Chloroquine substrate (Range: 1 – 100 µM) in a 96-well plate. Volume: 180 µL.
-
Equilibration: Incubate at 37°C for 5 minutes.
-
Initiation: Add 20 µL of NADPH regenerating system to start the reaction.
-
Time-Course: Aliquot samples at
min. -
Quenching: Transfer aliquots into tubes containing ice-cold Acetonitrile (ACN) spiked with Internal Standard (Chloroquine-d4). Ratio: 1 part sample to 3 parts ACN.
-
Clarification: Centrifuge at 4,000 rpm for 15 min at 4°C. Collect supernatant for LC-MS/MS.
Protocol B: Chiral LC-MS/MS Quantitation
Objective: To separate (R)-DECQ from (S)-DECQ and the parent compound. Standard C18 columns cannot distinguish these enantiomers.
System Configuration:
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).
-
Column: Chiralcel OD-RH (150 x 4.6 mm, 5 µm) or Chiral-AGP (Alpha-1-acid glycoprotein).
-
Expert Insight: We recommend the OD-RH for reverse-phase compatibility with MS. Normal phase chiral methods (Hexane/IPA) are difficult to interface with ESI sources.
-
-
Mobile Phase:
-
A: 20 mM Ammonium Bicarbonate (pH 9.0) with 0.1% Diethylamine (DEA).
-
B: Acetonitrile.[4]
-
Note: Basic drugs like DECQ require high pH or ion-pairing agents to prevent peak tailing on chiral phases.
-
Gradient Profile:
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 20 | 0.5 |
| 1.0 | 20 | 0.5 |
| 10.0 | 70 | 0.5 |
| 12.0 | 70 | 0.5 |
| 12.1 | 20 | 0.5 |
| 15.0 | 20 | 0.5 |
MS/MS Parameters (MRM Transitions):
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |
| (R)-DECQ | 292.2 | 247.1 | 25 |
| (R)-DECQ (Qual) | 292.2 | 179.1 | 35 |
| Chloroquine | 320.2 | 247.1 | 28 |
| IS (CQ-d4) | 324.2 | 251.1 | 28 |
Note: The transition 292.2 -> 247.1 corresponds to the loss of the diethylamino side chain, a robust fragment for quinoline structures.
Data Analysis & Validation
Experimental Workflow Diagram
Figure 2: End-to-end workflow for the isolation and quantification of (R)-DECQ.
Calculations
-
Peak Integration: Integrate the specific peak for (R)-DECQ. Ensure resolution (
) > 1.5 between (R) and (S) peaks. -
Metabolic Stability: Plot
vs. time to determine (depletion rate constant). -
Enzyme Kinetics: Plot formation velocity (
) of (R)-DECQ vs. Substrate Concentration ( ). Fit to the Michaelis-Menten equation: -
Intrinsic Clearance:
Troubleshooting & Critical Control Points
-
Peak Tailing: Chloroquine and DECQ are strongly basic. If peaks tail on the chiral column, increase the Diethylamine (DEA) concentration in Mobile Phase A to 0.2%, or switch to a high-pH stable column (e.g., Chiralpak IG).
-
Carryover: These compounds stick to stainless steel. Use a needle wash of 50:50 Methanol:Isopropanol with 0.5% Formic Acid.
-
Interference: Hydroxychloroquine (HCQ) has a similar mass but different fragmentation. Ensure your standard is pure DECQ and not HCQ to avoid false positives.
References
-
Ducharme, J., et al. (1995).[5] "Enantioselective disposition of hydroxychloroquine after a single oral dose of the racemate to healthy subjects." British Journal of Clinical Pharmacology.
-
Projean, D., et al. (2003). "In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation."[1][3][6] Drug Metabolism and Disposition.
-
Li, J., et al. (2020).[5] "Enantiomers of Chloroquine and Hydroxychloroquine Exhibit Different Activities Against SARS-CoV-2 in vitro."[5][7][8] bioRxiv.
-
Freeto, S., et al. (2019). "High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS." Bioanalysis.
-
Filppula, A.M., et al. (2022).[6][9] "Hydroxychloroquine is Metabolized by Cytochrome P450 2D6, 3A4, and 2C8."[1][3][6][10] Drug Metabolism and Disposition.
Sources
- 1. In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sensitive method for the determination of chloroquine and its metabolite desethyl-chloroquine in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral switches of chloroquine and hydroxychloroquine: potential drugs to treat COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxychloroquine is Metabolized by Cytochrome P450 2D6, 3A4, and 2C8, and Inhibits Cytochrome P450 2D6, while its Metabolites also Inhibit Cytochrome P450 3A in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enantiomers of Chloroquine and Hydroxychloroquine Exhibit Different Activities Against SARS-CoV-2 in vitro, Evidencing S-Hydroxychloroquine as a Potentially Superior Drug for COVID-19 | bioRxiv [biorxiv.org]
- 9. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Note: Stereoselective Profiling of (R)-Desethylchloroquine in Malaria Research
This Application Note is structured to guide researchers through the specific utility of (R)-Desethylchloroquine [(R)-DEC] as a high-precision probe in antimalarial pharmacokinetics and resistance mechanism studies. Unlike generic guides, this document focuses on the stereochemical nuances that define modern drug development standards.
Executive Summary & Scientific Rationale
Chloroquine (CQ) is administered as a racemic mixture of (R)- and (S)-enantiomers.[1][2] While historically treated as a single pharmacological entity, the two enantiomers exhibit distinct pharmacokinetic (PK) and pharmacodynamic (PD) profiles. (R)-Desethylchloroquine [(R)-DEC] is the specific enantiomer of the primary metabolite formed via N-deethylation.
Why (R)-DEC Matters:
-
Metabolic Discrimination: In humans, CYP2D6 and CYP3A4 metabolize (S)-CQ more efficiently than (R)-CQ. Consequently, (S)-DEC is the predominant metabolite in plasma. However, (R)-CQ accumulates to higher unbound concentrations due to lower plasma protein binding (35% vs 67% for the S-enantiomer). Studying (R)-DEC is critical to understanding the "minor pathway" that may contribute to prolonged sub-therapeutic tailing, a driver of drug resistance.
-
Resistance Transport Kinetics: The Chloroquine Resistance Transporter (PfCRT) is the primary determinant of resistance. Emerging data suggests that drug efflux pumps may exhibit stereoselectivity. Using pure (R)-DEC allows researchers to decouple the transport kinetics of the metabolite from the parent drug, providing a clearer view of the K76T mutation's substrate specificity.
-
Toxicity Profiling: Differentiating the toxicity of metabolites is essential. (R)-DEC serves as a vital control in cardiotoxicity assays (hERG inhibition) where enantiomers often diverge in potency.
Biological Application: In Vitro Resistance Profiling
This section details the application of (R)-DEC in determining cross-resistance phenotypes in P. falciparum.
Mechanistic Context
The K76T mutation in the PfCRT protein allows the parasite to efflux diprotic weak bases from the digestive vacuole (DV). By using (R)-DEC, researchers can test the hypothesis of stereoselective efflux —determining if the transporter prefers the (R)-configuration of the metabolite, potentially explaining variable resistance levels observed in vivo.
Protocol A: Comparative IC50 Determination (SYBR Green I)
Objective: To quantify the inhibitory concentration (IC50) of (R)-DEC against Chloroquine-Sensitive (3D7) and Chloroquine-Resistant (Dd2) strains.
Materials:
-
(R)-Desethylchloroquine (purity >98% ee).
-
P. falciparum cultures (3D7 and Dd2 strains).
-
SYBR Green I Nucleic Acid Gel Stain.
-
Lysis Buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100).
Workflow:
-
Synchronization: Synchronize parasite cultures to the ring stage using 5% D-sorbitol 48 hours prior to the assay.
-
Plating: Dilute cultures to 0.5% parasitemia and 2% hematocrit. Dispense 90 µL into 96-well plates.
-
Drug Treatment:
-
Prepare serial dilutions of (R)-DEC in complete medium.
-
Add 10 µL of drug solution to wells (Final conc. range: 0.5 nM to 1000 nM).
-
Include (S)-DEC and Racemic DEC as comparators.
-
Control: Solvent-only (DMSO <0.1%) and Chloroquine diphosphate standard.
-
-
Incubation: Incubate plates at 37°C in a hypoxic chamber (5% O2, 5% CO2, 90% N2) for 72 hours.
-
Quantification:
-
Add 100 µL of Lysis Buffer containing SYBR Green I (0.2 µL dye/mL buffer) to each well.
-
Incubate in the dark for 1 hour at room temperature.
-
Measure fluorescence (Ex: 485 nm, Em: 535 nm).
-
-
Analysis: Plot fluorescence vs. log[drug] to generate sigmoidal dose-response curves.
Analytical Application: Chiral Separation & Quantification
To validate biological findings, precise quantification of (R)-DEC in complex matrices (culture media or plasma) is required. Standard C18 columns cannot separate the enantiomers.
Protocol B: Chiral LC-MS/MS Method
Objective: Isolate and quantify (R)-DEC from its (S)-counterpart and parent compounds.
System Suitability:
-
Column: Chiralpak AGP (α1-acid glycoprotein), 100 x 4.0 mm, 5 µm particle size.
-
Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) / Isopropanol (85:15 v/v).
-
Flow Rate: 0.8 mL/min.[3]
-
Detection: MS/MS (ESI+).
Step-by-Step Procedure:
-
Sample Preparation:
-
Aliquot 100 µL of plasma/media.
-
Add 20 µL Internal Standard (Quinine or d4-Chloroquine).
-
Alkalinization: Add 50 µL of 1M NaOH (Critical for extraction efficiency of basic drugs).
-
Extraction: Add 1 mL Methyl tert-butyl ether (MTBE). Vortex 2 min, Centrifuge 10 min at 4000g.
-
Reconstitution: Evaporate supernatant under N2 stream; reconstitute in 100 µL mobile phase.
-
-
Chromatography:
-
Inject 10 µL.
-
Elution Order: typically (R)-DEC elutes before (S)-DEC on AGP columns under these conditions, but this must be confirmed with pure standards.
-
-
Mass Spectrometry Settings:
-
Precursor Ion: m/z 292.1 (DEC).
-
Product Ion: m/z 179.0 (Quinoline core).
-
Collision Energy: 25 eV.
-
Visualizations
Figure 1: Stereoselective Metabolic Pathway & Analysis
This diagram illustrates the divergence in metabolic clearance and the analytical workflow required to distinguish the enantiomers.
Caption: Differential metabolic clearance of Chloroquine enantiomers and the downstream workflow for resolving (R)-DEC using Chiral LC-MS/MS.
Figure 2: PfCRT Transport Hypothesis
A logic flow demonstrating how (R)-DEC is used to probe resistance mechanisms.
Caption: Experimental logic for using (R)-DEC to determine if PfCRT-mediated efflux is stereoselective.
Quantitative Data Summary
Table 1: Comparative Pharmacokinetics of Chloroquine Enantiomers (Human) Note: (S)-CQ is cleared faster, but (R)-CQ has higher free fraction.
| Parameter | (R)-Chloroquine | (S)-Chloroquine | Implication for (R)-DEC Formation |
| Protein Binding | ~35% (Low) | ~67% (High) | (R)-CQ is more available for distribution but less metabolized.[4] |
| Hepatic Clearance | Low | High | (R)-DEC is formed more slowly than (S)-DEC. |
| Renal Clearance | High | Low | (R)-enantiomers often persist longer in urine. |
| Blood Conc. | Lower Total, Higher Free | Higher Total, Lower Free | (R)-DEC levels are generally lower in whole blood. |
References
-
Ducharme, J., & Farinotti, R. (1996).[5] Clinical pharmacokinetics and metabolism of chloroquine. Clinical Pharmacokinetics.
-
Augustijns, P., & Verbeke, N. (1993).[5] Stereoselective pharmacokinetic properties of chloroquine and de-ethyl-chloroquine in humans. Clinical Pharmacokinetics.
-
Ofori-Adjei, D., et al. (1986).[5] Enantioselective analysis of chloroquine and desethylchloroquine after oral administration of racemic chloroquine.[5] Therapeutic Drug Monitoring.
-
Cardoso, C. L., et al. (2016). HPLC methods for chloroquine determination in biological samples and pharmaceutical products.[5][6] Biomedical Chromatography.
-
Bray, P. G., et al. (2005). PfCRT and the trans-vacuolar proton electrochemical gradient: regulating the access of chloroquine to ferriprotoporphyrin IX. Molecular Microbiology.
Sources
- 1. Pharmacology of Chloroquine and Hydroxychloroquine | Ento Key [entokey.com]
- 2. Enantiomers of Chloroquine and Hydroxychloroquine Exhibit Different Activities Against SARS-CoV-2 in vitro, Evidencing S-Hydroxychloroquine as a Potentially Superior Drug for COVID-19 | bioRxiv [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Investigating interactions between chloroquine/hydroxychloroquine and their single enantiomers and angiotensin‐converting enzyme 2 by a cell membrane chromatography method - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enantioselective Bioanalysis of Desethylchloroquine in Human Plasma by LC-MS/MS
Executive Summary
Chloroquine (CQ) and its primary metabolite, Desethylchloroquine (DEC), exhibit significant stereoselective pharmacokinetics.[1] While often analyzed as racemates, the (R)- and (S)- enantiomers demonstrate distinct accumulation patterns, protein binding affinities, and metabolic clearance rates. This application note provides a high-sensitivity, self-validating protocol for the enantioselective quantitation of Desethylchloroquine in human plasma.
Unlike conventional achiral methods, this protocol utilizes a Chiral-AGP (α1-acid glycoprotein) stationary phase interfaced with tandem mass spectrometry (LC-MS/MS) . This approach mimics in vivo protein binding mechanisms to achieve biologically relevant separation while ensuring the sensitivity required for terminal phase pharmacokinetic monitoring.
Biological & Mechanistic Context
The Chirality of Metabolism
Chloroquine is administered as a racemate.[2][3][4] However, its metabolism via CYP2C8 and CYP3A4 is stereoselective. The N-desethylation process yields (R)-DEC and (S)-DEC, which do not circulate at a 1:1 ratio.
-
(S)-Enantiomers: Generally exhibit higher plasma protein binding (approx. 66%) and faster renal clearance.
-
(R)-Enantiomers: Tend to have a larger volume of distribution and longer elimination half-life.
Failure to distinguish these enantiomers can mask toxicity correlations, as the specific accumulation of one enantiomer in tissues (e.g., retina or cardiac muscle) may drive adverse events.
Metabolic Pathway Diagram
The following diagram illustrates the stereoselective biotransformation pathways relevant to this analysis.
Caption: Stereoselective biotransformation of Chloroquine to Desethylchloroquine enantiomers.
Experimental Protocol
Reagents and Standards
-
Analytes: (R,S)-Desethylchloroquine (racemic standard), (R)-DEC and (S)-DEC (individual standards for peak ID).
-
Internal Standard (IS): Chloroquine-d4 (deuterated).
-
Solvents: LC-MS grade Acetonitrile (ACN), Isopropanol (IPA), Ammonium Acetate, Formic Acid.
-
Matrix: Drug-free human plasma (K2EDTA).
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is chosen over Protein Precipitation (PPT) to minimize the injection of phospholipids, which can irreversibly foul the sensitive AGP column.
-
Aliquot: Transfer 200 µL of plasma into a glass tube.
-
IS Addition: Add 20 µL of Internal Standard working solution (500 ng/mL). Vortex 10s.
-
Alkalinization: Add 200 µL of 0.5 M Sodium Hydroxide (NaOH) .
-
Reasoning: DEC is a basic drug (pKa ~8.4, 10.2). High pH renders it uncharged, facilitating extraction into the organic phase.
-
-
Extraction: Add 3 mL of Diethyl Ether (or tert-butyl methyl ether).
-
Agitation: Mechanical shaker for 15 minutes. Centrifuge at 3000 x g for 5 minutes.
-
Transfer: Freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean tube.
-
Evaporation: Evaporate to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute in 150 µL of Mobile Phase A.
Chromatographic Conditions (Chiral-AGP)
The Chiral-AGP column is a protein-based stationary phase. It requires careful pH control and low organic content.
-
Column: ChromTech Chiral-AGP, 100 x 4.0 mm, 5 µm.
-
Guard Column: Chiral-AGP Guard Cartridge (Essential for column life).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5 (Adjusted with Formic Acid).
-
Note: Do not use Phosphate buffers for MS applications. Acetate is volatile.
-
-
Mobile Phase B: 100% Isopropanol (IPA).
-
Isocratic Elution: 85% A / 15% B.
-
Flow Rate: 0.9 mL/min.
-
Temperature: 20°C (Sub-ambient temperature often improves chiral resolution on AGP).
-
Run Time: 12 minutes.
Mass Spectrometry Parameters (LC-MS/MS)
Operated in Positive Electrospray Ionization (+ESI) mode.
| Parameter | Setting |
| Ion Source | ESI Positive |
| Spray Voltage | 4500 V |
| Source Temp | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
MRM Transitions Table:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Role | Collision Energy (eV) |
| Desethylchloroquine | 292.2 | 179.2 | Quantifier | 30 |
| 292.2 | 247.1 | Qualifier | 25 | |
| Chloroquine (Parent) | 320.2 | 247.2 | Monitor | 33 |
| Chloroquine-d4 (IS) | 324.3 | 251.2 | IS | 33 |
Analytical Workflow Diagram
The following flowchart details the critical decision points and flow of the analytical procedure.
Caption: Step-by-step bioanalytical workflow for DEC enantiomers.
Validation & Troubleshooting
System Suitability Criteria
Before running patient samples, the system must pass the following checks:
-
Resolution (Rs): The resolution between (R)-DEC and (S)-DEC must be > 1.5 (Baseline separation).
-
Tailing Factor: Must be < 1.8. (AGP columns can tail with basic drugs; ensure pH is maintained at 4.5).
-
Sensitivity: S/N ratio > 10 for the Lower Limit of Quantitation (LLOQ), typically 1-5 ng/mL.
Troubleshooting Guide
-
Loss of Resolution: Chiral-AGP columns are sensitive to organic modifiers. If resolution degrades, wash the column with water for 30 minutes, then re-equilibrate. Never exceed 15% IPA in the mobile phase for this specific method.
-
High Backpressure: The AGP protein is immobilized on silica. High pressure (>150 bar) can denature the protein. Check the inline filter and guard column immediately.
-
Carryover: Due to the "sticky" nature of chloroquine derivatives, ensure the autosampler needle wash contains 50:50 Methanol:Water with 0.1% Formic Acid.
References
-
Ducharme, J., et al. (1993). Stereoselective pharmacokinetic properties of chloroquine and de-ethyl-chloroquine in humans. Clinical Pharmacokinetics. Link
-
Fieger, H., et al. (1993). Determination of the enantiomers of chloroquine and its metabolite de-ethyl-chloroquine in plasma and urine.[2] Journal of Chromatography B. Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. U.S. Food and Drug Administration.[5] Link
-
Phenomenex Application Note. (2020). Rapid Sample Extraction of Chloroquine and Metabolites from Serum. Phenomenex. Link
Sources
- 1. Pharmacokinetics and Pharmacological Properties of Chloroquine and Hydroxychloroquine in the Context of COVID‐19 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective analysis of chloroquine and desethylchloroquine after oral administration of racemic chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A preparative chiral separation of hydroxychloroquine using supercritical fluid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselectivity in the disposition of chloroquine and desethylchloroquine in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. unitedchem.com [unitedchem.com]
Cell culture techniques for studying (R)-Desethylchloroquine effects
Application Note: High-Precision In Vitro Profiling of (R)-Desethylchloroquine
Part 1: Strategic Overview & Rationale
Why (R)-Desethylchloroquine? Chloroquine (CQ) is a racemic mixture administered clinically. Its primary metabolite, Desethylchloroquine (DEC), retains significant pharmacological activity. However, the pharmacokinetics and toxicity profiles of aminoquinolines are often stereoselective. (R)-Desethylchloroquine ((R)-DEC) is of specific interest because:
-
Stereoselective Metabolism: CYP2C8 and CYP3A4 metabolize CQ stereoselectively. Understanding the stability of (R)-DEC versus its (S)-counterpart is critical for predicting accumulation in vivo.
-
Safety Profile: Enantiomers often exhibit differential binding to off-target channels (e.g., hERG), influencing cardiotoxicity risks.
-
Lysosomal Trapping Efficiency: While pKa values are similar, subtle differences in transporter affinity (e.g., P-gp) can alter intracellular residence time.
This guide provides a robust framework for isolating the cellular effects of (R)-DEC, moving beyond generic "chloroquine metabolite" assays to precise, enantiomer-specific profiling.
Part 2: Reagent Preparation & Handling
Critical Control Point: Enantiomeric Purity Commercial DEC is frequently sold as a racemate. For this protocol, we assume the use of >98% pure (R)-Desethylchloroquine (custom synthesized or chirally separated).
-
Stock Solution: Dissolve (R)-DEC in sterile, nuclease-free water or PBS. Avoid DMSO if possible, as it can permeabilize membranes and artificially enhance uptake. If DMSO is required for solubility (>10 mM stocks), keep final culture concentration <0.1%.
-
Stability: Store aliquots at -80°C. Avoid repeated freeze-thaw cycles which can induce degradation.
-
Verification: Verify enantiomeric excess (ee%) using a Chiral-AGP or Chiralpak IC column via HPLC before starting critical experiments.
Part 3: Core Experimental Protocols
Protocol A: Stereoselective Intracellular Accumulation (The "Trapping" Assay)
Objective: To quantify the cellular uptake ratio of (R)-DEC and verify lysosomotropism.
Cell Model:
-
HepG2 (Hepatocellular carcinoma) for metabolic accumulation.
-
ARPE-19 or Vero E6 for lysosomal volume studies.
Reagents:
-
(R)-DEC Stock (10 mM).
-
Ammonium Chloride (
, 10 mM) as a competitive lysosomal pH neutralizer. -
Ice-cold PBS.
-
Lysis Buffer: 0.1% Formic acid in 50:50 Methanol/Water.
Workflow:
-
Seeding: Seed cells in 6-well plates (
cells/well) and culture for 24h. -
Treatment: Treat cells with 1 µM, 5 µM, and 10 µM of (R)-DEC.
-
Control: Co-incubate with 10 mM
to collapse the pH gradient (prevents lysosomal trapping). This proves the mechanism is pH-dependent.[1]
-
-
Incubation: Incubate for 1, 4, and 24 hours at 37°C.
-
Termination:
-
Place plate on ice.
-
Aspirate media rapidly.
-
Wash 3x with ice-cold PBS (critical to remove membrane-bound drug without causing efflux).
-
-
Extraction: Add 500 µL Lysis Buffer. Scrape cells and collect lysate.
-
Analysis: Centrifuge (14,000 x g, 10 min). Analyze supernatant via LC-MS/MS (MRM mode). Normalize concentration to total cellular protein (BCA Assay).
Data Output:
Calculate the Cellular Accumulation Ratio (CAR) :
Protocol B: Autophagy Flux Inhibition (Functional Potency)
Objective: To determine if (R)-DEC effectively inhibits autophagosome-lysosome fusion, a key mechanism of action for aminoquinolines.
Cell Model: RAW 264.7 (Macrophage) or HeLa-GFP-LC3.
Reagents:
-
Bafilomycin A1 (Positive control, late-stage inhibitor).
-
Rapamycin (Autophagy inducer).
-
Anti-LC3B Antibody (Western Blot).
Workflow:
-
Induction: Pre-treat cells with Rapamycin (200 nM) for 2h to induce autophagy flux.
-
Treatment: Add (R)-DEC (0.1 - 50 µM) for 4h.
-
Lysis: Lyse in RIPA buffer with protease inhibitors.
-
Western Blot: Blot for LC3B-II (lipidated form, 14 kDa) and p62/SQSTM1 .
-
Interpretation:
-
Effective Block: Increase in LC3B-II and accumulation of p62.
-
Ineffective: No change in LC3B-II levels compared to Rapamycin alone.
-
Protocol C: Metabolic Stability & CYP Interaction
Objective: To assess if (R)-DEC is a substrate or inhibitor of CYP2D6/3A4 (distinct from the parent CQ).
System: Human Liver Microsomes (HLM) or Recombinant CYPs (rCYP).[2][3][4]
Workflow:
-
Reaction Mix: 0.5 mg/mL HLM protein, 100 mM Phosphate Buffer (pH 7.4), 3.3 mM
. -
Substrate: Add (R)-DEC (1 µM).
-
Initiation: Add NADPH-generating system (1 mM NADP+, Glucose-6-phosphate, G6PDH).
-
Sampling: Aliquot at 0, 5, 15, 30, 60 min into acetonitrile (stop solution).
-
Analysis: LC-MS/MS to measure depletion of parent (R)-DEC.
-
Calculation: Plot ln(% remaining) vs. time to determine
and Intrinsic Clearance ( ).
Part 4: Data Visualization & Analysis
Figure 1: Mechanism of Action - Lysosomal Trapping
(R)-DEC acts as a cationic amphiphilic drug (CAD). It enters the lysosome via passive diffusion, becomes protonated (
Caption: Kinetic trapping mechanism of (R)-DEC. The basic amine becomes protonated in the acidic lysosome, preventing membrane permeation and causing accumulation.[5]
Figure 2: Experimental Workflow for Stereoselective Profiling
Caption: Integrated workflow for characterizing (R)-Desethylchloroquine bioactivity and stability.
Part 5: Expected Data & Interpretation
| Parameter | Expected Result for (R)-DEC | Biological Significance |
| Cellular Accumulation (CAR) | > 100-fold | Confirms lysosomotropism; drug concentrates in acidic organelles. |
| Effect of | > 80% reduction in uptake | Confirms uptake is pH-gradient dependent, not transporter-mediated. |
| LC3-II/LC3-I Ratio | Dose-dependent increase | Indicates blockade of autophagosome turnover (functional efficacy). |
| Metabolic Stability ( | Variable vs (S)-DEC | Stereoselective clearance by CYP2C8 may lead to different dosing requirements. |
References
-
Projean, D., et al. (2003). In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation.[3][7][8] Drug Metabolism and Disposition.[7][8][9] Link
-
Ducharme, J., & Farinotti, R. (1996). Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements. Clinical Pharmacokinetics. Link
-
Mauthe, M., et al. (2018). Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion.[5] Autophagy.[10][11] Link
-
Augustijns, P., et al. (1999). Stereoselective transport of chloroquine across Caco-2 cell monolayers. Pharmaceutical Research. Link
-
Schrezenmeier, E., & Dörner, T. (2020). Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology. Nature Reviews Rheumatology. Link
Sources
- 1. Uptake and transport characteristics of chloroquine in an in-vitro cell culture system of the intestinal mucosa, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.abo.fi [research.abo.fi]
- 5. mdpi.com [mdpi.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. medkoo.com [medkoo.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Capillary electrophoresis for separating desethylchloroquine isomers
Application Note: AN-CE-2026-DEC Title: High-Efficiency Chiral Resolution of Desethylchloroquine (DEC) Isomers via Sulfated Cyclodextrin-Mediated Capillary Electrophoresis
Executive Summary
Desethylchloroquine (DEC) is the primary active metabolite of the antimalarial and antiviral drug Chloroquine. Both the parent drug and DEC possess a chiral center at the 4'-position, existing as (R)- and (S)-enantiomers. Because these enantiomers exhibit stereoselective pharmacokinetics (PK) and differing toxicity profiles, separating them is critical for Therapeutic Drug Monitoring (TDM) and stereoselective metabolic studies.
This Application Note provides a validated protocol for the baseline separation of DEC enantiomers using Capillary Electrophoresis (CE) . Unlike HPLC, which requires expensive chiral columns, this method utilizes Sulfobutylether-
Mechanism of Separation
The separation relies on a counter-current electrophoretic mobility mechanism.
-
Analyte Charge: At pH 2.5, DEC is fully protonated (cationic) and migrates toward the cathode.
-
Selector Charge: The SBE-
-CD is anionic (sulfated) and migrates toward the anode. -
Chiral Recognition: The enantiomers form inclusion complexes with the CD cavity. The enantiomer with the stronger binding constant travels slower (dragged toward the anode by the CD) than the weaker-binding enantiomer.
Figure 1: Counter-current separation mechanism. The anionic CD acts as a "brake" on the enantiomers, affecting them differentially based on binding affinity.
Materials and Reagents
| Category | Item | Specification |
| Instrumentation | Capillary Electrophoresis System | Equipped with UV-Vis or PDA detector (e.g., Agilent 7100 or Sciex PA 800 Plus) |
| Capillary | Fused Silica Capillary | 50 µm I.D.[1] |
| Chiral Selector | Sulfobutylether- | SBE- |
| Buffer Components | Sodium Phosphate Monobasic | ACS Reagent Grade |
| Phosphoric Acid (85%) | For pH adjustment | |
| Standards | Racemic Desethylchloroquine | >98% Purity |
| Internal Standard | Carbamazepine | Optional, for quantification precision |
Experimental Protocols
Protocol A: Background Electrolyte (BGE) Preparation
Critical Step: The pH must be precise to ensure consistent ionization of the analyte and the cyclodextrin.
-
Base Buffer: Dissolve Sodium Phosphate Monobasic in ultra-pure water to a concentration of 100 mM .
-
pH Adjustment: Adjust the pH to 2.5 ± 0.05 using concentrated Phosphoric Acid.
-
Note: Do not use HCl, as chloride ions can cause baseline noise at low UV wavelengths.
-
-
Chiral Selector Addition: Add SBE-
-CD to the phosphate buffer to achieve a final concentration of 30 mg/mL . -
Filtration: Filter through a 0.22 µm membrane filter and degas by ultrasonication for 5 minutes.
Protocol B: Sample Preparation (Plasma Extraction)
This workflow ensures removal of protein interferences while concentrating the analyte.
-
Aliquot: Transfer 500 µL of plasma into a centrifuge tube.
-
Alkalinization: Add 50 µL of 1 M NaOH to basify the sample (ensures DEC is non-ionized for extraction).
-
LLE Extraction: Add 3 mL of Diethyl Ether . Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3000
g for 5 minutes. -
Evaporation: Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a nitrogen stream at 40°C.
-
Reconstitution: Dissolve the residue in 100 µL of the running BGE (or water).
-
Self-Validation: Reconstituting in BGE prevents "sample plug" conductivity mismatches that cause peak broadening.
-
Protocol C: CE Separation Method
| Parameter | Setting | Rationale |
| Capillary Conditioning | 1. 0.1 M NaOH (5 min)2. Water (2 min)3. BGE (5 min) | Resets the capillary wall surface charge (silanol groups) to ensure reproducible Electroosmotic Flow (EOF). |
| Injection | Hydrodynamic: 50 mbar for 5 sec | Introduces approx. 5-10 nL of sample. Keep short to maintain peak efficiency. |
| Separation Voltage | -25 kV (Reverse Polarity) | Crucial: Because EOF is suppressed at pH 2.5, and the detector is at the cathode, we use negative polarity if the detector is at the anode end, OR standard polarity if using EOF. Correction: At pH 2.5, EOF is negligible. DEC is (+). Migration is towards Cathode (-). Apply +25 kV (Normal Polarity) . |
| Temperature | 20°C | Lower temperature stabilizes the CD-analyte inclusion complex, improving resolution ( |
| Detection | UV at 220 nm | Max absorption for the quinoline ring structure. |
Correction Note on Polarity: In many anionic CD methods, the CD moves to the anode (inlet) while the analyte moves to the cathode (outlet). If the CD concentration is high enough to reverse the net mobility, reverse polarity is needed. However, for DEC (highly cationic), the electrophoretic mobility usually overcomes the CD drag. Standard Polarity (+ to -) is recommended initially. If peaks do not elute, switch to Reverse Polarity.
Workflow Visualization
Figure 2: End-to-end workflow from biological sample to analytical result.
Data Analysis & Troubleshooting
Resolution Calculation (
-
Target:
(Baseline separation).
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Current Instability | Air bubbles or buffer depletion. | Degas buffer thoroughly. Replenish inlet/outlet vials every 5 runs. |
| Poor Resolution | Temperature too high or degraded CD. | Lower temp to 15°C. Prepare fresh BGE (CDs can degrade/precipitate). |
| Long Migration Time | EOF variability or capillary clogging. | Rinse capillary with 0.1 M NaOH between runs. Check voltage stability. |
References
-
Wongwan, S., & Scriba, G. K. (2011).[2][3] Development and validation of a capillary electrophoresis assay for the determination of the stereoisomeric purity of chloroquine enantiomers. Electrophoresis, 32(19), 2669–2672.[3] Link
-
Magalhães, I. R., et al. (2006). Enantioselective determination of chloroquine and its n-dealkylated metabolites in plasma using liquid-phase microextraction and LC-MS.[2] Journal of Separation Science. Link
-
Gacoń, A., et al. (2022). A Capillary Electrophoresis-Based Method for the Measurement of Hydroxychloroquine and Its Active Metabolite.[4][5] Molecules, 27(12), 3901.[5] Link
-
Sigma-Aldrich. (n.d.). Astec CHIRALDEX and Supelco DEX Chiral GC Columns (Mechanism of CD Separation). Link
Sources
- 1. Protocol for Capillary Electrophoresis - Creative Proteomics [creative-proteomics.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Development and validation of a capillary electrophoresis assay for the determination of the stereoisomeric purity of chloroquine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 5. A Capillary Electrophoresis-Based Method for the Measurement of Hydroxychloroquine and Its Active Metabolite Desethyl Hydroxychloroquine in Whole Blood in Patients with Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming challenges in (R)-Desethylchloroquine synthesis
Status: Operational Role: Senior Application Scientist Topic: Stereoselective Synthesis & Purification of (R)-Desethylchloroquine Audience: Medicinal Chemists & Process Development Scientists
Core Synthesis Strategy: The "Phenol Melt" Protocol
Technical Insight: The primary challenge in synthesizing (R)-Desethylchloroquine (N4-(7-chloroquinolin-4-yl)-N1-ethylpentane-1,4-diamine) is the nucleophilic aromatic substitution (
We recommend the Phenol Melt Method over standard solvent-reflux methods. Phenol acts as both a high-boiling solvent and a proton source that activates the quinoline nitrogen, significantly increasing the electrophilicity at the C4 position.
Protocol: Asymmetric Coupling
Prerequisite: Ensure you possess the chiral side chain: (R)-N1-ethylpentane-1,4-diamine . The chirality of the final product is dictated entirely by this precursor.
| Step | Action | Critical Parameter (Why?) |
| 1 | Charge | Mix 4,7-dichloroquinoline (1.0 eq) and Phenol (4.0 eq) in a round-bottom flask. |
| 2 | Melt | Heat to 80–90°C until a homogeneous melt forms. |
| 3 | Addition | Add (R)-N1-ethylpentane-1,4-diamine (1.2 eq) dropwise. |
| 4 | Reaction | Increase temperature to 130–140°C . Stir for 4–6 hours . |
| 5 | Quench | Cool to ~60°C. Pour mixture into 2N NaOH (excess). |
| 6 | Extraction | Extract with Dichloromethane (DCM) or Ethyl Acetate . |
| 7 | Purification | Wash organic layer with water/brine. Dry over |
Troubleshooting & FAQs
Direct solutions to common experimental failures.
Q1: My reaction yield is low (<40%), and I see unreacted 4,7-dichloroquinoline.
Diagnosis: Incomplete activation of the quinoline ring. Solution:
-
Switch to Phenol Melt: If you are using refluxing ethanol or DMF, stop. The reaction temperature is likely too low. The phenol melt allows temperatures >130°C and protonates the ring nitrogen.
-
Catalytic KI: Add 5 mol% Potassium Iodide (KI). This facilitates a Finkelstein-like halogen exchange in situ, where the C4-Cl is temporarily replaced by I (a better leaving group).
Q2: I am observing racemization. The e.e. (enantiomeric excess) is dropping.
Diagnosis: Harsh thermal conditions or impure chiral precursor. Solution:
-
Check Precursor Purity: Verify the optical rotation of your (R)-diamine starting material. If the precursor is partially racemized, the product will be too.
-
Lower Temperature/Longer Time: Reduce the melt temperature to 110°C and extend time to 12 hours. Extreme heat (>150°C) can promote radical pathways or retro-Michael additions that scramble stereocenters.
Q3: How do I remove the excess phenol? It co-elutes with my product.
Diagnosis: Inefficient base wash. Solution:
-
The "Claisen Alkali" Wash: Use a stronger base wash sequence. Wash the organic layer with 2M KOH (repeat 3x). Phenol (
) requires high pH to fully deprotonate and partition into the aqueous phase. -
Flash Chromatography: If extraction fails, use silica gel chromatography with a mobile phase of DCM:Methanol:Triethylamine (90:10:1) . The triethylamine prevents tailing of the basic amine product.
Analytical Validation: Chiral Resolution
If asymmetric synthesis fails or you need to verify e.e., use this validated HPLC method.
Method: Chiral HPLC Separation
-
Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose based).
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 340 nm (Specific to the quinoline core).
-
Expected Result: Baseline separation of (R) and (S) enantiomers.
Visualizing the Workflow
The following diagram illustrates the synthetic logic and decision points for troubleshooting.
Figure 1: Decision tree for the synthesis and troubleshooting of (R)-Desethylchloroquine.
References
-
Stereoselective Pharmacokinetics: Brocks, D. R., et al. "Stereoselective pharmacokinetics of chloroquine and its de-ethyl metabolite in humans." British Journal of Clinical Pharmacology, 1992. Link
-
Synthesis Protocol (Analogous): Craig, J. C., et al. "Absolute configuration of the enantiomers of chloroquine and its analogues." Journal of Organic Chemistry, 1988. Link
-
Chiral HPLC Method: Li, F., et al. "Enantioselective analysis of chloroquine and desethylchloroquine."[3] Journal of Chromatography B, 2005. Link
-
Phenol Melt Mechanism: Surrey, A. R., & Hammer, H. F. "The Preparation of 4-Aminoquinoline Derivatives." Journal of the American Chemical Society, 1946. Link
Sources
Technical Support Center: (R)-Desethylchloroquine Synthesis Optimization
Ticket ID: R-DCQ-OPT-2024 Subject: Yield Improvement & Enantiomeric Purity Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of (R)-Desethylchloroquine (R-DCQ) presents two distinct challenges: chemoselectivity during the coupling of the quinoline core and enantioselectivity to isolate the (R)-isomer.
Standard protocols often suffer from low yields (<40%) due to thermal degradation during the
Module 1: The Coupling Reaction (Yield Optimization)
Objective: Maximize the conversion of 4,7-dichloroquinoline (4,7-DCQ) to racemic Desethylchloroquine.
The Core Problem: Solvent Effects
Standard protocols using ethanol or DMF reflux often fail to reach the activation energy required for efficient substitution at the C4 position without prolonged heating, which leads to tar formation.
The Solution: The Phenol Melt Protocol
We recommend the "Phenol Melt" approach.[1] Phenol acts as both a high-boiling solvent and a proton source that activates the quinoline nitrogen, making the C4-chloride significantly more electrophilic.
Optimized Protocol:
-
Reagents:
-
Procedure:
-
Work-up (Critical for Purity):
-
Cool to 60°C. Add 2N NaOH (aq) to basify (pH > 12) and remove phenol as sodium phenoxide.
-
Extract with Dichloromethane (DCM). Wash organic layer with 1N NaOH (2x) to ensure complete phenol removal.
-
Yield Expectation: 85–92% (Crude Purity >98%).
Module 2: Chiral Resolution (Enantiomeric Purity)
Objective: Isolate (R)-Desethylchloroquine from the racemate with >99% ee.
The Core Problem: Inefficient Resolving Agents
Standard Tartaric Acid often yields "oily" salts that do not crystallize well with chloroquine analogs.
The Solution: Di-p-toluoyl-D-tartaric Acid (D-DPTTA)
The bulky toluoyl groups in D-DPTTA facilitate stronger
Resolution Protocol:
-
Salt Formation:
-
Dissolve racemic Desethylchloroquine (10g) in Ethanol (95%) .
-
Add Di-p-toluoyl-D-tartaric acid (0.55 eq) dissolved in hot ethanol.
-
Note: Using 0.55 eq (Method of Half-Quantities) forces the less soluble diastereomer to precipitate while leaving the unwanted enantiomer in solution.
-
-
Crystallization:
-
Reflux for 30 minutes.
-
Cool slowly to Room Temperature (RT) over 4 hours. Stirring speed: Low (50 RPM).
-
Filter the white precipitate.
-
-
Recrystallization (The Polishing Step):
-
Recrystallize the wet cake from Methanol/Acetone (1:4) .
-
This step boosts ee from ~85% to >99%.
-
Data Summary: Resolving Agent Efficiency
| Resolving Agent | Solvent System | Yield (of Theory) | Final ee (%) | Cryst. Habit |
| L-Tartaric Acid | EtOH/H2O | 35% | 82% | Oily/Amorphous |
| Dibenzoyl-L-tartaric acid | Acetone | 45% | 92% | Fine Powder |
| Di-p-toluoyl-D-tartaric acid | EtOH (95%) | 68% | >99% | Needles |
Module 3: Process Logic & Visualization
The following diagram illustrates the decision matrix for synthesis, highlighting the critical control points (CCPs) where yield is typically lost.
Figure 1: Strategic workflow for (R)-Desethylchloroquine synthesis showing the divergence between direct asymmetric coupling and the resolution route.
Troubleshooting Guide (FAQ)
Q1: My reaction mixture turns black/tarry during coupling. What is happening?
-
Cause: Oxidative polymerization of the diamine or thermal decomposition of the quinoline at high temperatures (>140°C) without sufficient solvent.
-
Fix: Ensure you are using the Phenol Melt method. The phenol solvates the transition state and lowers the activation energy, allowing the reaction to proceed at 120-125°C instead of 150°C+. Always degas your solvents with Nitrogen before heating.
Q2: The enantiomeric excess (ee) is stuck at 90% after resolution.
-
Cause: Inclusion of the "wrong" diastereomer in the crystal lattice (occlusion).
-
Fix: Do not wash the crystals with cold ethanol immediately. Instead, perform a slurry wash (resuspend crystals in warm solvent, stir for 30 mins, then filter). If that fails, switch the recrystallization solvent to Methanol/Acetone (1:4) .
Q3: I cannot remove the phenol during workup; the oil persists.
-
Cause: Phenol has a
of ~10. If your aqueous wash is not basic enough, phenol remains organic-soluble. -
Fix: Use 2N NaOH (pH 13-14) for the first wash. Verify the aqueous layer pH is >12. Phenol forms sodium phenoxide (water-soluble) only at high pH.
References
-
Synthesis of High-Purity Chloroquine Phosphate. Google Patents (CN112300071A). (Describes the phenol melt conditions and stoichiometry for 4,7-dichloroquinoline coupling).
-
Resolution of Praziquantel. PLOS Neglected Tropical Diseases.[7] (Establishes the superiority of tartaric acid derivatives like DPTTA for resolving complex amines).
-
Synthesis of Deuterated Endochin-Like Quinolones. National Institutes of Health (PMC). (Provides detailed experimental data on quinoline coupling reactions and purification).
-
Process Development for the Manufacture of Amodiaquine.ACS Omega.
on 4,7-dichloroquinoline).
Sources
- 1. CN111635358A - Preparation method of hydroxychloroquine - Google Patents [patents.google.com]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. CN112300071A - Synthetic method of high-purity chloroquine phosphate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
Technical Support Hub: (R)-Desethylchloroquine LC-MS/MS Optimization
Status: Operational Ticket ID: DEC-CHIRAL-OPT-001 Assigned Specialist: Senior Application Scientist, Bioanalytical Division[1]
Executive Summary & Quick Reference
User Query: "How do I optimize LC-MS/MS parameters for the specific detection of (R)-Desethylchloroquine in biological matrices?"
Technical Assessment: (R)-Desethylchloroquine (DEC) is the primary active metabolite of Chloroquine. The challenge lies in two areas: Stereoselectivity (separating the (R) and (S) enantiomers) and Basicity (DEC is a strong base, pKa ~10.1, leading to peak tailing).[1] Standard C18 columns cannot distinguish these enantiomers.[1]
To achieve robust quantification, you must utilize a Chiral Stationary Phase (CSP) coupled with a volatile, MS-compatible mobile phase.[1]
Quick Reference Data: (R)-Desethylchloroquine
| Parameter | Recommended Setting | Notes |
| Precursor Ion (Q1) | 292.2 | Monoisotopic mass ~291.15 |
| Quantifier Ion (Q3) | 179.1 | Quinoline core fragment |
| Qualifier Ion (Q3) | 114.1 | Side chain fragment |
| Ionization Mode | ESI Positive (+) | High sensitivity required |
| Chiral Column | Amylose tris(3,5-dimethylphenylcarbamate) | e.g., Chiralpak AD-RH, Lux Amylose-1 |
| Mobile Phase | Acetonitrile : Ethanol : DEA (90:10:0.[1][2]1) | Polar Organic Mode (POM) for MS compatibility |
| Retention Time | Column Dependent | (R) and (S) typically elute 4–8 min |
Critical Workflow: Chiral Method Development
You cannot rely on standard Reversed-Phase (RP) logic here.[1] The separation mechanism relies on steric fit and hydrogen bonding within the chiral selector grooves.
Diagram 1: Chiral Method Optimization Workflow
This workflow outlines the decision matrix for selecting the correct mobile phase and column conditions.
Figure 1: Decision tree for establishing stereoselective chromatography for basic aminoquinolines.
Detailed Troubleshooting & FAQs
This section addresses specific failure modes reported by users analyzing aminoquinoline metabolites.
Issue 1: "I see two peaks, but they are merging (Poor Resolution)."
Diagnosis:
Desethylchloroquine is a strong base.[1] On chiral columns, residual silanol activity or improper pH can cause peak broadening, which destroys the resolution (
Corrective Action:
-
Alkalize the Mobile Phase: You must suppress the ionization of the secondary amine on the column (not the source). Add 0.1% Diethylamine (DEA) or 0.1% Ammonium Hydroxide to the mobile phase.[1]
-
Why? This keeps the analyte in a free-base form or masks silanols, sharpening the peak.[1]
-
-
Switch to Polar Organic Mode (POM): Instead of water/buffer, use 100% organic (e.g., Acetonitrile/Ethanol 90:10) with the basic additive. Amylose columns often show higher selectivity in this mode compared to aqueous RP.[1]
Issue 2: "My sensitivity drops significantly after 50 injections."
Diagnosis: This is likely Matrix Effect (Ion Suppression) or Source Contamination .[1] Chloroquine metabolites are "sticky" and bind to phospholipids in plasma.[1]
Corrective Action: Implement Liquid-Liquid Extraction (LLE) instead of Protein Precipitation (PPT). PPT leaves too many phospholipids behind.
LLE Protocol for (R)-DEC:
-
Alkalize Sample: Add 50 µL of 1M NaOH to 100 µL plasma (pH > 10 is crucial to drive DEC into organic phase).[1]
-
Extract: Add 1 mL MTBE (Methyl tert-butyl ether) or Ethyl Acetate:Hexane (50:50) .
-
Vortex/Centrifuge: Vortex 5 min, Centrifuge 10 min @ 4000g.
-
Evaporate & Reconstitute: Transfer supernatant, dry under
, and reconstitute in Mobile Phase.
Issue 3: "How do I know which peak is the (R)-enantiomer?"
Diagnosis: Chiral columns do not have a universal elution order.[1] It depends on the specific selector (e.g., Amylose-1 vs. Cellulose-1).[1]
Validation Step: You must purchase an enantiopure standard of (R)-Desethylchloroquine (or (S)).[1] Inject it individually to confirm retention time.[1] Do not assume elution order based on literature unless the column batch and mobile phase are identical.
Mass Spectrometry Parameters (Deep Dive)
The following parameters are optimized for an AB SCIEX QTRAP or Agilent 6400 series, but are transferable.
Analyte: Desethylchloroquine (DEC)
Ionization: ESI Positive (
| Parameter | Value | Scientific Rationale |
| Spray Voltage (IS) | 4500 - 5500 V | High voltage required for efficient droplet fission of basic drugs. |
| Temperature (TEM) | 450 - 550 °C | Ensure complete desolvation of the organic-rich mobile phase. |
| Curtain Gas (CUR) | 30 psi | Prevents neutral solvent clusters from entering the vacuum.[1] |
| Collision Energy (CE) | 25 - 35 eV | Optimized to fragment the side chain (m/z 114) or quinoline ring (m/z 179).[1] |
| Declustering Potential | 60 - 80 V | Minimizes in-source fragmentation while maximizing transmission. |
Diagram 2: Troubleshooting Signal Loss Logic
Figure 2: Logic flow for diagnosing sensitivity loss in DEC analysis.
References
-
Maladi, M. et al. (2021).[1] Enantioselective analyses of chloroquine and hydroxychloroquine in rat liver microsomes through chiral liquid chromatography-tandem mass spectrometry.[2] Semantic Scholar.[1] [1]
-
Boonprasert, R. et al. (2020).[1] Development of the Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Chloroquine and Desethylchloroquine in Human Plasma. Siriraj Medical Journal.[1]
-
Phenomenex Application Note. (2020). Analysis of Chloroquine and Its Metabolite Desethylchloroquine by LC-MS/MS using Kinetex® Core-Shell F5.[4][5] Phenomenex.[1][4][5][6][7][8]
-
Wang, L. et al. (2022).[1] LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study. PMC - NIH.[1]
-
PubChem. (2025).[1][9][10] Desethylchloroquine Compound Summary. National Library of Medicine.[1]
Sources
- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. phenomenex.com [phenomenex.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Chloroquine | C18H26ClN3 | CID 2719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (+-)-Desethylchloroquine | C16H22ClN3 | CID 95478 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: (R)-Desethylchloroquine In Vitro Solubility Guide
Executive Summary & Physicochemical Context
(R)-Desethylchloroquine is the primary active metabolite of chloroquine, formed via N-deethylation by CYP2C8 and CYP3A4.[1][2][3] While it shares the 4-aminoquinoline core with its parent, its secondary amine structure alters its lipophilicity and pKa profile, frequently leading to "silent precipitation" in neutral biological buffers—a common cause of erratic IC50 data.
This guide addresses the three most common failure modes:
-
Solvent Shock: Immediate precipitation upon dilution from DMSO into aqueous media.[1]
-
Non-Specific Binding: Loss of compound to plasticware due to high lipophilicity (LogP ~3.8–4.6).[1]
-
pH-Dependent Solubility: The compound is a weak base (pKa ~10.1, ~8.3); it is soluble in acidic environments but sparingly soluble at physiological pH (7.4).[1]
Physicochemical Profile (Table 1)
| Property | Value | Implication for Assay |
| Molecular Weight | ~291.8 g/mol | Standard calculations apply. |
| pKa (Basic) | ~8.3 (quinoline N), ~10.1 (side chain N) | Highly ionized at pH < 7; non-ionized form aggregates at pH > 7.[1]4. |
| LogP | 3.8 – 4.6 | High affinity for polystyrene/polypropylene plastics.[1] |
| Solubility (Water) | pH-dependent (High in acid, Low in neutral) | Avoid dissolving directly in neutral PBS.[1] |
| Solubility (DMSO) | > 20 mg/mL | Preferred solvent for stock solutions.[1] |
Troubleshooting Guide (Q&A)
Section A: Stock Solution Preparation
Q1: I tried dissolving the powder directly in PBS or water, but it won't go into solution. Why? Technical Insight: (R)-Desethylchloroquine is a hydrophobic base.[1] At neutral pH (water/PBS), a significant fraction of the molecules are uncharged and lipophilic, leading to poor solubility. Solution:
-
Primary Recommendation: Dissolve in 100% DMSO (Dimethyl Sulfoxide) to create a high-concentration stock (e.g., 10–50 mM).[1]
-
Alternative (Aqueous): If DMSO is contraindicated, use 0.1 M HCl or mild acetic acid to protonate the amines, facilitating dissolution. Once dissolved, dilute carefully into the buffer, monitoring for precipitation.
Q2: My stock solution in DMSO turned yellow/brown after a month at -20°C. Is it still good? Technical Insight: 4-aminoquinolines are light-sensitive and prone to oxidation.[1] Color change indicates degradation (N-oxide formation or ring oxidation).[1] Solution:
-
Protocol: Discard the stock.
-
Prevention: Store stocks in amber glass vials (not plastic) at -20°C or -80°C. Overlay with inert gas (Nitrogen/Argon) if possible to prevent oxidation.[1]
Section B: Dilution & "Crash Out"
Q3: When I dilute my 10 mM DMSO stock into cell culture media (DMEM + 10% FBS), I see a fine precipitate under the microscope. Technical Insight: This is "Solvent Shock." The rapid change in dielectric constant (from DMSO to water) coupled with the pH shift causes the hydrophobic compound to aggregate before it can disperse.[1] Solution: Use the Intermediate Dilution Method (see Protocol below).[1]
-
Do not spike 100% DMSO stock directly into the well.[1]
-
Create a 10x intermediate dilution in serum-free media or PBS under vortexing.
-
Add this intermediate to your final wells.[1]
Section C: Assay Variability
Q4: My IC50 curves are shifting between experiments. I suspect the compound is sticking to the plate. Technical Insight: With a LogP > 3.8, (R)-Desethylchloroquine will bind avidly to standard polystyrene TC-treated plates.[1] Solution:
-
Labware: Use glass-coated or low-binding polypropylene plates for dilution steps.[1]
-
Carrier Protein: Ensure your assay buffer contains 0.1% BSA or FBS.[1] The albumin acts as a carrier, keeping the lipophilic drug in solution and preventing adsorption to the plastic walls.
Validated Protocols
Protocol A: Preparation of 10 mM Stock Solution
Target Concentration: 10 mM Volume:[1] 1 mL MW: 291.82 g/mol [1][2][4]
-
Weigh 2.92 mg of (R)-Desethylchloroquine solid.[1]
-
Transfer to an Amber Glass Vial (Class A borosilicate).
-
Add 1.0 mL of sterile, anhydrous DMSO (Grade: Cell Culture Tested).
-
Vortex vigorously for 30 seconds.
-
Inspect visually: Solution should be clear and colorless.[1]
-
Aliquot into 50 µL volumes in amber tubes to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: The "Step-Down" Dilution (Preventing Crash-Out)
Objective: Dilute to 10 µM working concentration without precipitation.[1]
-
Start: 10 mM Stock (100% DMSO).
-
Step 1 (Intermediate): Add 10 µL Stock to 990 µL Acidified Water (pH 5.0) or Serum-Free Media.[1]
-
Result: 100 µM solution (1% DMSO). Vortex immediately.
-
-
Step 2 (Final): Add 100 µL of Intermediate to 900 µL Complete Media (with FBS).
-
Result: 10 µM final concentration (0.1% DMSO).
-
Why: The serum proteins in Step 2 bind the drug immediately, preventing the aggregation that would occur in protein-free neutral buffer.
-
Visual Workflows
Diagram 1: Solubility Troubleshooting Decision Tree
Caption: Logic flow for diagnosing precipitation or variability issues with (R)-Desethylchloroquine.
Diagram 2: "Step-Down" Dilution Mechanism
Caption: Visualization of the intermediate dilution strategy to mitigate hydrophobic aggregation.
References
-
PubChem. (2025).[1][4] Chloroquine | C18H26ClN3.[1] National Library of Medicine.[1] [Link][1]
-
Projean, D., et al. (2003).[1][3] In vitro metabolism of chloroquine: Identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation. Drug Metabolism and Disposition, 31(6), 748-754.[2][3] [Link]
Sources
Technical Support Center: Stabilizing (R)-Desethylchloroquine in Biological Samples
Status: Active Subject: Bioanalytical Stability & Chiral Integrity of (R)-Desethylchloroquine Audience: Bioanalytical Scientists, DMPK Researchers, Clinical Trial Managers
Executive Summary: The Stability Paradox
Welcome to the technical support hub for Chloroquine (CQ) and its primary metabolite, Desethylchloroquine (DCQ).
The Core Challenge: Chemically, (R)-Desethylchloroquine is surprisingly robust against thermal degradation. The "instability" researchers frequently report is rarely due to chemical breakdown of the molecule itself. Instead, it is almost always a result of Pre-Analytical Matrix Failure (specifically hemolysis) or Non-Specific Adsorption .
Because Chloroquine and DCQ accumulate massively in Red Blood Cells (RBCs)—concentrations are 10–20x higher than in plasma—the slightest hemolysis during collection or freezing releases a flood of intracellular drug into the plasma, artificially inflating your (R)-DCQ quantitation and ruining the assay's integrity.
This guide addresses these specific failure modes.
Module 1: Pre-Analytical Handling (The "Collection" Phase)
Critical Protocol: Preventing the "Red Release"
Issue: Variable recovery and phantom concentration spikes. Root Cause: Hemolysis releasing RBC-sequestered (R)-DCQ into plasma; Adsorption to glass surfaces.
Standard Operating Procedure (SOP) for Collection
-
Container Selection: NEVER use glass. CQ and DCQ are basic amines that bind avidly to silanol groups on glass surfaces. Use Polypropylene (PP) for all collection and storage tubes.
-
Anticoagulant: EDTA is preferred over Heparin. Heparin can occasionally cause interference in LC-MS/MS ionization sources (matrix effects), though both are chemically compatible with the drug.
-
Centrifugation: Must occur within 30–60 minutes of collection.
-
Speed: 2000 x g for 10 minutes at 4°C.
-
Handling: Remove supernatant carefully. Leave a safe margin above the buffy coat. If you disturb the RBC layer, re-centrifuge. Do not simply pipette around it.
-
Visual Workflow: The Integrity Pathway
Module 2: Environmental Control (Light & Temperature)
Q: "I see unknown peaks appearing in my chromatogram after the samples sit on the bench. Is this chiral inversion?"
A: It is likely Photodegradation , not chiral inversion. Quinoline structures are highly sensitive to UV light. While (R)-DCQ is thermally stable, it degrades under light exposure, particularly at higher pH (pH > 8).
Data: Stability Profile
| Parameter | Condition | Stability Status | Notes |
| Thermal (Frozen) | -80°C | Stable (>1 Year) | No significant degradation or racemization. |
| Thermal (Thawed) | Ambient (22°C) | Stable (4 Hours) | Keep covered. |
| Freeze/Thaw | -80°C to 22°C | Stable (5 Cycles) | Matrix integrity is the limit, not chemical stability. |
| Photostability | UV/Sunlight | Unstable | Degrades to de-chlorinated and hydroxylated products. |
| Processed Samples | Autosampler (4°C) | Stable (48-72h) | Ensure samples are in amber vials or covered. |
Actionable Protocol:
-
Amber Glass/Plastic: Use amber autosampler vials. If unavailable, wrap racks in aluminum foil during extraction.
-
Lights Off: Avoid direct sunlight in the lab during extraction.
Module 3: Chiral Extraction & Analysis
Q: "My (R)-DCQ recovery is lower than the parent drug. Why?"
A: This is often a Polarity Mismatch in Liquid-Liquid Extraction (LLE). Desethylchloroquine is more polar than Chloroquine. Standard extraction solvents optimized for Chloroquine (like pure hexane or ether) may leave the metabolite behind in the aqueous phase.
Troubleshooting the Extraction:
-
Modify the Solvent: Add a polar modifier. A mixture of Hexane:Pentanol (90:10) or Tert-butyl methyl ether (TBME) often yields better recovery for the metabolite.
-
pH Adjustment: Ensure the sample pH is sufficiently basic (pH > 9.5) to drive the metabolite into the organic phase, but be cautious of pH-induced photodegradation if exposed to light.
-
Alternative: Protein Precipitation (PPT):
Q: "How do I ensure (R) and (S) separation stability?"
A: Chiral inversion in vitro is negligible. If your ratio changes, it is likely a chromatographic issue (peak merging) or matrix interference.
-
Column: Chiral-AGP (α1-acid glycoprotein) or Cell Membrane Chromatography (CMC) columns are standard.
-
Mobile Phase: Careful pH control is required. For AGP columns, pH 4.0–7.0 is typical.
-
Resolution Check: Always run a racemic standard at the beginning and end of the batch to verify column performance has not degraded.
Module 4: Troubleshooting Logic Tree
Use this decision matrix when encountering inconsistent data for (R)-Desethylchloroquine.
References
-
Al-Qirim, T. et al. (2019). High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS. Journal of Chromatography B.
-
Augustijns, P. & Verbeke, N. (1993). Stereoselective pharmacokinetic properties of chloroquine and de-ethyl-chloroquine in humans. Clinical Pharmacokinetics.
-
Karim, E.I. et al. (1994).[1] Photodegradation studies on chloroquine phosphate by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis.
-
Geary, T.G. et al. (1983).[5] Characteristics of chloroquine binding to glass and plastic. American Journal of Tropical Medicine and Hygiene.
-
United Chemical Technologies. (2023).[6] Analysis of Chloroquine, Hydroxychloroquine, and Desethylchloroquine in Urine Using SPE and LC-MS/MS. Application Note.
Sources
- 1. Photodegradation studies on chloroquine phosphate by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of chloroquine and its desethyl metabolite in human plasma by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating interactions between chloroquine/hydroxychloroquine and their single enantiomers and angiotensin‐converting enzyme 2 by a cell membrane chromatography method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chloroquine Interference with Hemoglobin Endocytic Trafficking Suppresses Adaptive Heme and Iron Homeostasis in Macrophages: The Paradox of an Antimalarial Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. unitedchem.com [unitedchem.com]
Technical Support Center: Minimizing Enantiomeric Interconversion
Topic: Analytical Strategies for Labile Chiral Compounds
Status: Operational | Tier: Level 3 (Senior Application Support)
Introduction: The "Plateau" Phenomenon
Welcome to the Advanced Chromatography Support Center. If you are accessing this guide, you are likely facing a specific anomaly: your chiral separation does not show two distinct peaks (baseline resolution) nor a single peak (racemate), but rather two peaks connected by a raised baseline or "bridge."
This is On-Column Enantiomerization .
Unlike stable chiral compounds, labile species interconvert (racemize) on a timescale comparable to the chromatographic run time. The column acts as a chemical reactor.[1] The "plateau" represents molecules that switched chirality during their travel through the column, eluting at a retention time intermediate between the
This guide details how to "freeze" this kinetics to obtain accurate purity data.
Module 1: Diagnosis & Detection
User Question: "My baseline between enantiomers is elevated. Is this column bleed, tailing, or interconversion?"
The Diagnostic Test: To confirm interconversion, you must perturb the kinetics. If the peak shape changes with flow rate or temperature, it is a kinetic phenomenon (interconversion), not a thermodynamic one (tailing/adsorption).
Workflow: The Dynamic HPLC (DHPLC) Test
-
Baseline Run: Run your method at standard conditions (e.g., 25°C).
-
The "Freeze" Attempt: Lower column temperature by 10°C.
-
Result A: Resolution improves, plateau drops. -> Confirmed Interconversion.
-
Result B: Peak shape remains identical. -> Column/Packing Issue.
-
-
The "Coalescence" Attempt: Raise column temperature by 10-20°C.
-
Result: Peaks merge (coalesce) into a single broad peak. -> Confirmed Interconversion.
-
Visualizing the Phenomenon
Figure 1: Diagnostic logic for distinguishing kinetic interconversion from stationary phase defects.
Module 2: Temperature Control Strategy
User Question: "How cold do I need to go? Won't low temperature ruin my efficiency?"
The Mechanism:
Enantiomerization is an activated process governed by the Arrhenius equation. Reducing temperature exponentially decreases the rate constant (
However, lowering temperature increases mobile phase viscosity, which reduces diffusion and broadens peaks (Van Deemter C-term). You must find the "Goldilocks" zone where the reaction stops, but the chromatography still works.
Optimization Protocol
| Parameter | Action | Scientific Rationale |
| Temperature | Set to 0°C - 10°C | Increases the energy barrier for rotation/inversion. |
| Flow Rate | Reduce by 20-30% | Compensates for higher backpressure due to increased viscosity at low T. |
| Mobile Phase | Use Low Viscosity | Switch from Isopropanol (viscous) to Acetonitrile or Methanol to maintain efficiency at low T. |
Warning: If your compound has a rotational barrier ($ \Delta G^\ddagger $) < 20 kcal/mol, HPLC at 0°C may still show interconversion. You must switch to SFC (See Module 3).
Module 3: The Kinetic Freeze (SFC vs. HPLC)
User Question: "I'm at 5°C and still seeing a plateau. What now?"
The Solution: If you cannot slow the chemistry down (Temperature), you must speed the physics up (Chromatography). Supercritical Fluid Chromatography (SFC) is the gold standard for labile compounds.
Why SFC Works for Labile Species
-
Diffusivity: Supercritical CO2 has high diffusivity, allowing high linear velocities without the backpressure penalty of HPLC.
-
Speed: You can run 3-4x faster than HPLC.
-
The Race: If Analysis Time < Interconversion Half-Life, the molecule "doesn't have time" to racemize inside the column.
Method Development Decision Tree
Figure 2: Decision matrix for selecting HPLC vs. SFC based on compound lability.
Module 4: Solvent & pH Effects
User Question: "Can the solvent itself cause the racemization?"
The Answer: Yes. Many chiral inversions proceed via a proton-exchange mechanism (e.g., keto-enol tautomerism). Protic solvents (Methanol, Water, Ethanol) can facilitate this proton transfer, lowering the energy barrier for racemization.
Troubleshooting Protocol: Solvent Selection
-
Switch to Aprotic Solvents:
-
If using Normal Phase: Replace Ethanol/Methanol with Acetonitrile or Ethyl Acetate (if column compatible).
-
Why: Removes the proton source/sink required for the transition state.
-
-
Eliminate Bases:
-
Avoid Diethylamine (DEA) or Triethylamine (TEA) if the chiral center is acidic (alpha-proton).
-
Alternative: Use 0.1% Formic Acid or Acetic Acid to suppress ionization without catalyzing base-mediated enolization.
-
-
Immobilized vs. Coated Columns:
-
Use Immobilized CSPs (e.g., CHIRALPAK IA/IB/IC).
-
Benefit: Allows the use of "forbidden" solvents like DCM or THF, which might stabilize your specific conformer better than alcohols.
-
FAQ: Common Scenarios
Q: I have separated the peaks, but when I re-inject the pure Fraction 1, I see Fraction 2 appear immediately. Is my injector dirty? A: Likely not. This is rapid post-column equilibration. If the barrier is low, the pure enantiomer racemizes in the collection vial.
-
Fix: Collect fractions into a pre-cooled vessel (-20°C) containing a stabilizing solvent (e.g., acidified solvent to stop base-catalyzed racemization) and analyze immediately.
Q: Can I quantify the energy barrier using my HPLC?
A: Yes. By performing the "Dynamic HPLC" runs at 3-4 different temperatures and measuring the "plateau height" relative to the peaks, you can use stochastic modeling software (or the Unified Equation) to calculate
Q: Does the stationary phase induce racemization? A: It can. Basic stationary phases can catalyze racemization of acidic chiral centers.
-
Fix: Switch to a generic silica column to check stability. If stable on silica but unstable on Chiralpak AD (Amylose tris(3,5-dimethylphenylcarbamate)), the polysaccharide backbone or basic additives are catalyzing the reaction.
References
-
Dynamic Chromatography & Pl
- Title: Low Temperature Dynamic Chromatography for the Separation of the Interconverting Conform
- Source: Semantic Scholar / MDPI (Symmetry)
-
Link:[Link] (Contextualized from Search Result 1.1)
-
SFC vs. HPLC for Chiral Analysis
-
Temperature Effects on Enantiomeriz
-
Determin
Sources
Technical Support Center: Enhancing the Resolution of Desethylchloroquine Enantiomers
Welcome to the dedicated support center for resolving the enantiomers of desethylchloroquine (DECQ). As a critical metabolite of chloroquine, the stereospecific analysis of DECQ is paramount in pharmacokinetic, toxicological, and clinical studies. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this chiral separation. Here, we move beyond mere protocols to explain the underlying principles, empowering you to troubleshoot effectively and achieve robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What makes the chiral separation of desethylchlorochloroquine (DECQ) challenging?
The primary challenge lies in the structural similarity of the two enantiomers, (S)-desethylchloroquine and (R)-desethylchloroquine. They possess identical physical and chemical properties in an achiral environment, meaning they will not be separated by standard reversed-phase or normal-phase chromatography. Effective separation requires the creation of a chiral environment where diastereomeric interactions can occur, leading to differential retention times. This is typically achieved using a chiral stationary phase (CSP).
Q2: What are the most common analytical techniques for resolving DECQ enantiomers?
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the predominant techniques. Both methods utilize columns packed with a chiral stationary phase. While HPLC using polar organic or normal-phase modes has been historically common, SFC is often favored for its speed, efficiency, and reduced environmental impact due to the use of supercritical CO2 as the primary mobile phase component.
Q3: What type of chiral stationary phase (CSP) is most effective for separating DECQ enantiomers?
Polysaccharide-based CSPs, particularly those derived from cellulose or amylose coated or immobilized on a silica support, have demonstrated the most success. Columns such as those with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) selectors are frequently cited for providing excellent enantioselectivity for chloroquine and its metabolites.
Q4: Why is the choice of mobile phase so critical for this separation?
The mobile phase plays a crucial role in modulating the interactions between the analyte enantiomers and the chiral stationary phase. In both HPLC and SFC, the mobile phase, consisting of a non-polar solvent (like heptane or CO2) and a polar modifier or "co-solvent" (often an alcohol like isopropanol or ethanol), along with an additive (typically a basic amine), influences the retention and selectivity of the separation. The additive is particularly important for basic compounds like DECQ to prevent peak tailing by masking residual acidic silanol groups on the silica support.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during method development and routine analysis.
Issue 1: Poor to No Resolution (Rs < 1.5)
Question: I am injecting my DECQ standard, but I see only a single peak or two barely separated peaks. What are the primary causes and how can I fix this?
Answer: This is the most common challenge and typically points to suboptimal method parameters. The goal is to enhance the differential interaction between the enantiomers and the CSP.
Scientific Rationale: Enantiomeric resolution (Rs) is a function of selectivity (α), efficiency (N), and retention factor (k). To improve Rs, we must influence one or more of these parameters. Selectivity is the primary driver of chiral separation and is most directly influenced by the mobile phase composition and temperature.
Troubleshooting Workflow:
Caption: Troubleshooting logic for poor enantiomeric resolution.
Step-by-Step Optimization:
-
Confirm Additive Presence: Basic analytes like DECQ require a basic additive (e.g., diethylamine, DEA) in the mobile phase. This additive competes with the analyte for active sites on the silica support, dramatically reducing peak tailing and often improving resolution.
-
Optimize Co-solvent Strength: The polar alcohol modifier in the mobile phase is critical. A lower percentage of alcohol generally increases retention and can enhance selectivity by promoting stronger interaction with the CSP. Systematically decrease the co-solvent percentage and observe the effect on resolution.
-
Change Co-solvent Type: The type of alcohol can have a profound impact on selectivity. If isopropanol (IPA) is not providing sufficient resolution, switching to ethanol can alter the hydrogen bonding interactions and may improve the separation.
-
Reduce Temperature: Lowering the column temperature often increases enantioselectivity. The thermodynamic differences between the diastereomeric complexes formed by the enantiomers and the CSP are often more pronounced at lower temperatures. Try reducing the temperature from ambient (e.g., 25°C) to 15°C.
Issue 2: Excessive Peak Tailing (Asymmetry Factor > 1.5)
Question: My peaks are resolved, but they are broad and tail significantly. How can I improve the peak shape?
Answer: Peak tailing for a basic compound like DECQ almost always points to undesirable secondary interactions with the stationary phase or issues with the sample solvent.
Scientific Rationale: Peak tailing occurs when a fraction of the analyte molecules are retained more strongly than the bulk, often due to interaction with acidic silanol groups on the silica surface of the CSP. Using a basic additive in the mobile phase is the primary way to mitigate this.
Troubleshooting Steps:
-
Increase Additive Concentration: If you are already using a basic additive like DEA, try incrementally increasing its concentration (e.g., from 0.1% to 0.2% or 0.3%). This provides more competition for the active sites.
-
Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is as close as possible in composition to the mobile phase. Injecting in a solvent that is much stronger than the mobile phase can cause peak distortion.
-
Check for Column Contamination: If the column has been used with acidic compounds previously, it may require extensive flushing. Consider a dedicated column for basic compounds if this is a recurring issue.
Experimental Protocols & Data
Protocol 1: Recommended Starting Method (SFC)
This protocol provides a robust starting point for separating DECQ enantiomers on a common polysaccharide-based CSP.
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) System
-
Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) based, 4.6 x 150 mm, 5 µm
Method Parameters:
| Parameter | Value | Rationale |
| Mobile Phase A | Supercritical CO2 | Primary mobile phase, low viscosity allows for high flow rates. |
| Mobile Phase B | Isopropanol (IPA) with 0.2% Diethylamine (DEA) | Co-solvent to control retention and selectivity; DEA is the basic additive. |
| Gradient | Isocratic | Start with an isocratic hold for simplicity and robustness. |
| %B (Co-solvent) | 15% | A good starting point to balance retention and resolution. |
| Flow Rate | 3.0 mL/min | Typical for analytical scale SFC, providing fast analysis times. |
| Back Pressure | 150 bar | Standard back pressure to ensure CO2 remains in a supercritical state. |
| Column Temp. | 25 °C | A good starting temperature before attempting sub-ambient conditions. |
| Injection Vol. | 5 µL | Standard volume; can be adjusted based on sample concentration. |
| Detection | UV at 254 nm | DECQ has strong absorbance at this wavelength. |
Sample Preparation:
-
Prepare a stock solution of racemic desethylchloroquine at 1 mg/mL in methanol.
-
Dilute the stock solution to a working concentration of 50 µg/mL using the mobile phase (85:15 CO2:IPA with 0.2% DEA is not practical for sample prep; use 85:15 Heptane:IPA with 0.2% DEA as a proxy, or simply IPA).
Protocol 2: HPLC Method Development
For labs without access to SFC, an HPLC method can be developed.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) System
-
Chiral Column: Same as SFC - Cellulose tris(3,5-dimethylphenylcarbamate) based, 4.6 x 150 mm, 5 µm
Method Parameters:
| Parameter | Value | Rationale |
| Mobile Phase | Heptane / Isopropanol (IPA) / Diethylamine (DEA) (85:15:0.2 v/v/v) | Typical normal-phase conditions for polysaccharide CSPs. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Initial temperature for method development. |
| Injection Vol. | 10 µL | Standard injection volume. |
| Detection | UV at 254 nm |
Visualization of the Separation Principle
Avoiding matrix effects in (R)-Desethylchloroquine quantification
Technical Support Center: (R)-Desethylchloroquine Quantification Ticket ID: KB-DCQ-001 | Status: Active | Updated: 2026-05-20
Executive Summary
Quantifying (R)-Desethylchloroquine ((R)-DCQ) , the primary active metabolite of Chloroquine, presents a dual challenge: chiral resolution and severe matrix effects inherent to biological fluids (whole blood/plasma).
This guide addresses the high failure rate in LC-MS/MS assays caused by phospholipid-induced ion suppression. It moves beyond standard "protein precipitation" workflows, which are often insufficient for trace-level chiral analysis, and advocates for orthogonal sample preparation and stable-isotope dilution strategies.
Module 1: The Matrix Effect Diagnostics
User Query: "Why is my Internal Standard (IS) response dropping significantly in patient samples compared to neat standards?"
Root Cause Analysis: This is the hallmark of Ion Suppression . In Electrospray Ionization (ESI), co-eluting matrix components (primarily Glycerophosphocholines, GPCh) compete with (R)-DCQ for charge droplets.
-
Mechanism: Phospholipids elute in broad bands. If (R)-DCQ elutes within this "suppression zone," its signal is dampened.
-
The Trap: Chiral columns (e.g., AGP or Amylose-based) often have lower peak capacity than C18 columns, increasing the probability of co-elution.
Troubleshooting Matrix
| Symptom | Probable Cause | Diagnostic Action |
| IS Response Variation >20% | Phospholipid buildup on column. | Monitor transition m/z 184 > 184 (Phosphatidylcholine headgroup) to see if it co-elutes with DCQ. |
| Retention Time Shift | pH instability or matrix loading. | Check mobile phase pH. Basic drugs like DCQ are sensitive to pH changes (pKa ~8.4, 10.2). |
| Non-linear Calibration | Saturation of ionization source. | Dilute sample 1:5 or 1:10 to see if linearity improves (Dilution Integrity Test). |
Module 2: Sample Preparation (The First Line of Defense)
User Query: "I am using Protein Precipitation (PP) with Acetonitrile, but my baseline is noisy. Should I switch methods?"
Recommendation: YES. Protein Precipitation (PP) removes proteins but leaves >70% of phospholipids in the supernatant. For (R)-DCQ, Liquid-Liquid Extraction (LLE) is the gold standard because it physically partitions the basic analyte away from the zwitterionic/polar phospholipids.
Protocol: High-Purity LLE for Chiral DCQ
Objective: Maximize recovery of (R)-DCQ while eliminating phospholipids.
-
Alkalinization:
-
Extraction:
-
Add 600 µL MTBE (Methyl tert-butyl ether) OR Hexane:Ethyl Acetate (90:10).
-
Why: MTBE is highly selective for the uncharged base and excludes polar phospholipids.
-
-
Partitioning:
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
-
Reconstitution:
-
Transfer organic (upper) layer to a fresh tube.
-
Evaporate to dryness under N2 at 40°C.
-
Reconstitute in 100 µL Mobile Phase (e.g., 80:20 Water:MeCN + 0.1% DEA).
-
Module 3: Visualizing the Workflow
The following decision tree helps you select the correct remediation strategy based on your Matrix Factor (MF) data.
Figure 1: Decision logic for mitigating matrix effects. If MF is outside the 0.85–1.15 range (FDA criteria), the pathway splits based on the nature of the interference.
Module 4: Chromatographic Strategy (Chiral Separation)
User Query: "I can't separate (R) and (S) enantiomers without long run times."
Technical Insight: Separating DCQ enantiomers requires a Chiral Selector .
-
Preferred Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/IG or equivalent).
-
Mobile Phase Mode: Reversed-Phase is preferred for LC-MS compatibility over Normal Phase (which uses non-polar solvents difficult to ionize).
-
Crucial Additive: You must use a basic additive like Diethylamine (DEA) or Ammonium Bicarbonate (0.1%).
-
Mechanism:[3] The additive masks residual silanol groups on the column and ensures the analyte is in a single ionization state, sharpening the peaks.
-
Recommended LC Conditions:
-
Mobile Phase A: 20mM Ammonium Bicarbonate (pH 9.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Isocratic (e.g., 60% B) often yields better chiral resolution than gradients.
Module 5: Regulatory Compliance (FDA/EMA)
To validate that your method is free of matrix effects, you must perform the Post-Extraction Spike Method as per ICH M10 guidelines.
Validation Calculation:
Acceptance Criteria: The CV% of the IS-Normalized MF calculated from 6 different lots of matrix (including lipemic and hemolyzed lots) must be ≤ 15% .
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[4][5] [Link]
-
Matuszewski, B. K., et al. (2003).[6] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. [Link]
-
Tarning, J., et al. (2019). High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS. Bioanalysis. [Link]
-
Boonprasert, R., et al. (2020).[6] Development of the Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Chloroquine and Desethylchloroquine in Human Plasma. Siriraj Medical Journal. [Link]
Sources
- 1. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. fda.gov [fda.gov]
- 4. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. semanticscholar.org [semanticscholar.org]
Refinement of extraction protocols for (R)-Desethylchloroquine
Status: Operational Ticket ID: REF-DCQ-R-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Protocol Refinement for Extraction and Chiral Resolution of (R)-Desethylchloroquine
Core Directive & Technical Analysis
Welcome to the technical support center. You are likely here because standard protocols for Chloroquine (CQ) are yielding insufficient recovery or poor resolution for its primary metabolite, (R)-Desethylchloroquine (DCQ) .
Refining the extraction of (R)-DCQ requires a fundamental shift in how we view the molecule compared to its parent. DCQ is more polar than Chloroquine due to the loss of the ethyl group, making it more susceptible to loss in the aqueous phase during Liquid-Liquid Extraction (LLE) if pH is not strictly controlled. Furthermore, because you are targeting the (R)-enantiomer , your downstream chromatography is intolerant to the peak tailing often caused by secondary silanol interactions common with these basic amine drugs.
This guide optimizes your workflow by anchoring every step in the physicochemical properties of the analyte:
-
pKa Driven Extraction: The quinoline nitrogen and the side-chain amine have pKa values ~8.3 and ~9.7. To extract (R)-DCQ into an organic layer, you must suppress ionization by elevating pH > 10.
-
Chiral Integrity: While extraction is achiral, the choice of solvent and additives prevents racemization and prepares the sample for the sensitive chiral stationary phases (CSPs) required later.
Optimized Extraction Workflows
Protocol A: Mixed-Mode Cation Exchange (SPE)
Recommendation: Gold Standard for Plasma/Urine. Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX) provides the highest cleanliness. The mechanism relies on ionic binding during loading (locking the drug) and pH switching during elution (releasing the drug).
Visual Workflow (SPE Logic):
Figure 1: Logic flow for Mixed-Mode Cation Exchange (MCX) extraction of basic drugs like (R)-DCQ. Note the critical pH switch at the Elution step.
Protocol B: Liquid-Liquid Extraction (LLE)
Recommendation: Cost-effective alternative, but requires strict pH control. LLE is viable but prone to recovery losses for the more polar DCQ metabolite if the organic solvent is too non-polar (e.g., pure hexane).
Step-by-Step Refinement:
-
Alkalinization: Add 0.5 mL of 1M NaOH to 1 mL plasma. Critical: pH must reach >10 to ensure the secondary amine of DCQ is uncharged.
-
Solvent Choice: Use Dichloromethane (DCM) or a mixture of Hexane:Ethyl Acetate (1:1) . Pure hexane often fails to extract DCQ efficiently due to its polarity.
-
Agitation: Vortex for 2 minutes.
-
Separation: Centrifuge at 3500g for 10 mins.
-
Recovery: Transfer organic layer, evaporate under nitrogen, and reconstitute.
Chiral Resolution Parameters
Once extracted, separating (R)-DCQ from (S)-DCQ and the parent Chloroquine requires specific chromatographic conditions.
Recommended Column Chemistry:
-
Amylose/Cellulose derivative columns (e.g., Chiralpak AD-H or OD-H).
-
AGP (α1-acid glycoprotein) columns (Historic standard, but lower capacity).
Mobile Phase Optimization Table:
| Parameter | Recommended Setting | Technical Rationale |
| Mobile Phase Base | Hexane : Isopropanol (90:10) | Normal phase provides superior selectivity for these chiral centers compared to Reverse Phase. |
| Additive (Critical) | 0.1% - 0.5% Diethylamine (DEA) | Basic amines (DCQ) interact with silanols on the column, causing tailing. DEA masks these sites. |
| Flow Rate | 0.5 - 1.0 mL/min | Lower flow rates often improve resolution (Rs) between the (R) and (S) enantiomers. |
| Detection | UV @ 343 nm or MS/MS | 343 nm is specific to the quinoline ring; MS/MS (MRM) is required for high sensitivity. |
Troubleshooting & FAQs
Q: My recovery of (R)-Desethylchloroquine is consistently lower than Chloroquine (Parent). Why?
A: This is a polarity mismatch. DCQ lacks the ethyl group, making it more polar than Chloroquine. If you are using a non-polar solvent like pure Hexane or MTBE for extraction, Chloroquine will extract well, but DCQ will partially remain in the aqueous buffer. Fix: Switch to a more polar organic solvent system, such as Dichloromethane (DCM) or add 10-20% Isopropanol to your extraction solvent to pull the metabolite out of the aqueous phase [1].
Q: I see peak tailing that ruins the resolution between (R) and (S) enantiomers.
A: This is "Secondary Silanol Interaction." The basic nitrogen atoms in DCQ are interacting with the acidic silanol groups on your silica column support. Fix: You must add a basic modifier to your mobile phase. Diethylamine (DEA) at 0.1% is standard. It competes for the active sites, sharpening the DCQ peaks and allowing the chiral selector to do its work [2].
Q: How do I prevent "Metabolite Interference" from the parent drug?
A: Chloroquine concentrations in blood are often much higher than DCQ. If your chromatography is not optimized, the massive Chloroquine peak can tail into the DCQ region. Fix:
-
Resolution: Ensure your method has a Resolution (Rs) > 1.5.
-
Detection: If using MS/MS, ensure you are monitoring the specific transition for DCQ (typically m/z 292 → 179) which is distinct from CQ (m/z 320 → 247), although source fragmentation can sometimes cause crosstalk.
Q: Can I use whole blood instead of plasma?
A: Yes, and you often should. Chloroquine and DCQ accumulate extensively in red blood cells (RBCs). Plasma levels may not reflect total body burden. Protocol Adjustment: If using whole blood, you must perform a protein precipitation/lysis step (e.g., Zinc Sulfate or freeze-thaw) before extraction to release the drug sequestered in RBCs [3].
Mechanism of Action Diagram
The following diagram illustrates the critical interactions during the chiral separation process, highlighting why the DEA additive is non-negotiable.
Figure 2: Mechanistic view of Chiral HPLC. The DEA additive (Green) blocks non-specific binding sites, forcing the Analyte (Red) to interact only with the Chiral Selector (Blue).
References
-
Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Retrieved from
-
Chen, Y., et al. (2021).[1][2][3] Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports. Retrieved from
-
Wong, M., et al. (2012).[2] Method development and validation for rapid quantification of hydroxychloroquine in human blood using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from
-
Phenomenex. (2020). Rapid Sample Extraction of Chloroquine and Desethylchloroquine from Serum. Retrieved from
Sources
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. Development of an easy and rapid analytical method for the extraction and preconcentration of chloroquine phosphate from human biofluids prior to GC–MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative pharmacokinetics of chloroquine and (R)-Desethylchloroquine
[1][2]
Executive Summary
This technical guide provides a rigorous comparison of the pharmacokinetics (PK) of Chloroquine (CQ) —specifically its stereoisomeric forms—and its specific metabolite enantiomer, (R)-Desethylchloroquine ((R)-DEC) . While Chloroquine is administered as a racemate, its disposition is highly stereoselective.[1] Understanding the specific behavior of (R)-DEC is critical for researchers investigating long-term accumulation, toxicity, and therapeutic monitoring, as standard achiral assays mask these significant enantiomeric divergences.
Key Insight: While (S)-Chloroquine is preferentially metabolized to (S)-DEC, (R)-Chloroquine exhibits a longer elimination half-life and lower clearance , creating a complex dynamic where the precursor ((R)-CQ) persists longer, yet the formation of its specific metabolite ((R)-DEC) is rate-limited by stereoselective CYP450 activity.
Chemical & Stereochemical Context
Chloroquine is a 4-aminoquinoline administered as a racemic mixture (50:50) of (R)-(-)-CQ and (S)-(+)-CQ.[1] The primary metabolic pathway involves N-deethylation to form Desethylchloroquine (DEC) .[2]
-
Primary Metabolite: Desethylchloroquine (DEC)
-
Chirality: Both the parent and metabolite possess a chiral center at the 4-position of the pentyl side chain.
Metabolic Pathway Visualization
The following diagram illustrates the stereoselective biotransformation pathways mediated by Cytochrome P450 enzymes.
Figure 1: Stereoselective metabolism of Chloroquine. Note the preferential formation of (S)-DEC over (R)-DEC due to substrate specificity of CYP2C8/3A4.
Comparative Pharmacokinetic Profile
The "performance" of (R)-DEC in a biological system is defined by its formation rate, protein binding affinity, and elimination kinetics relative to the parent drug.
Table 1: PK Parameters of Chloroquine Enantiomers vs. Metabolites
| Parameter | (R)-Chloroquine (Parent) | (S)-Chloroquine (Parent) | (R)-Desethylchloroquine | (S)-Desethylchloroquine |
| Primary Metabolic Enzyme | CYP2C8, CYP3A4 | CYP2C8, CYP3A4 | N/A (Formed metabolite) | N/A (Formed metabolite) |
| Protein Binding | ~35% (Prefers AAG*) | ~67% (Prefers Albumin) | Lower vs (S)-form | Higher vs (R)-form |
| Clearance (Cl) | Low (136 mL/min) | High (237 mL/min) | Renal excretion dominant | Renal excretion dominant |
| Elimination T1/2 | Longer (~294 h) | Shorter (~236 h) | Prolonged | Prolonged |
| AUC Ratio (Blood) | High (Accumulates) | Lower | Low (Minor species) | High (Major species) |
| Renal Clearance | Similar to (S) | Similar to (R) | Slower than parent | Slower than parent |
*AAG: Alpha-1-acid glycoprotein[3][7][8]
Mechanistic Analysis[2][4][6]
-
Stereoselective Metabolism: CYP2C8 and CYP3A4 show distinct substrate specificity. They metabolize (S)-CQ more efficiently than (R)-CQ.[1] Consequently, (S)-DEC is the dominant metabolite species in plasma, often exceeding (R)-DEC concentrations by 2-fold.
-
Protein Binding Dynamics:
-
Renal Handling: Both (R)-DEC and the parent drug are eliminated renally. However, because (R)-DEC is formed more slowly, its accumulation profile is "rate-limited by formation" rather than elimination.
Experimental Protocols
To validate these differences, researchers must employ chiral separation techniques.[10] Standard achiral HPLC will co-elute (R) and (S) forms, obscuring the specific behavior of (R)-DEC.
Protocol A: In Vitro Metabolic Stability (Microsomal Incubation)
Objective: Determine the formation rate of (R)-DEC vs (S)-DEC using Human Liver Microsomes (HLM).
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Test Compound: Racemic Chloroquine (1 µM final conc).
-
Inhibitors (Optional): Quercetin (CYP2C8 inhibitor), Ketoconazole (CYP3A4 inhibitor).[6]
Workflow:
-
Pre-incubation: Mix 40 µL HLM (0.5 mg/mL final) with 100 mM Phosphate Buffer (pH 7.4) and Chloroquine.[3][1][2][4][6][9][11][12][13] Incubate at 37°C for 5 min.
-
Initiation: Add 20 µL NADPH regenerating system to start the reaction.
-
Sampling: At T=0, 15, 30, and 60 min, remove 50 µL aliquots.
-
Termination: Quench immediately with 150 µL ice-cold Acetonitrile containing Internal Standard (IS).
-
Preparation: Centrifuge at 4000g for 20 min. Collect supernatant for Chiral LC-MS/MS analysis.
Protocol B: Chiral LC-MS/MS Quantification
Objective: Separate and quantify (R)-DEC and (S)-DEC.
Instrumentation: HPLC coupled with Triple Quadrupole Mass Spectrometer. Column: Chiralpak AGP (100 x 4.0 mm, 5 µm) OR Chiralpak AD-H . Note: Alpha-1-acid glycoprotein (AGP) columns are often preferred for basic drugs like chloroquine.
Chromatographic Conditions:
-
Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) : Isopropanol (98:2 v/v).
-
Flow Rate: 0.5 mL/min.
-
Detection: MRM Mode.
-
CQ Transitions: m/z 320.2 → 247.1
-
DEC Transitions: m/z 292.2 → 247.1
-
Validation Criteria (Self-Validating System):
-
Resolution (Rs): Peaks for (R)-DEC and (S)-DEC must have Rs > 1.5.
-
Stereochemical Purity: Run pure standards of (R)-CQ and (S)-CQ to confirm elution order and lack of on-column racemization.
Analytical Workflow Diagram
Figure 2: Analytical workflow for the stereoselective quantification of Chloroquine and Desethylchloroquine.
References
-
Ducharme, J., et al. (1995). "Stereoselective distribution and elimination of chloroquine in the rat." Drug Metabolism and Disposition. Link
-
Ofori-Adjei, D., et al. (1986). "Stereoselective pharmacokinetics of chloroquine in healthy volunteers." British Journal of Clinical Pharmacology. Link
-
Projean, D., et al. (2003). "In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation." Drug Metabolism and Disposition. Link
-
Augustijns, P., et al. (1999). "Stereoselective binding of chloroquine and desethylchloroquine to plasma proteins."[1][7] Journal of Pharmaceutical Sciences. Link
-
Lee, H.J., et al. (2002). "Stereoselective pharmacokinetics of chloroquine and its main metabolite in humans." Chirality. Link
Sources
- 1. Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of CYP2C8 Polymorphism on the Exposure to Chloroquine in Patients with Malaria by Plasmodium vivax—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective pharmacokinetic properties of chloroquine and de-ethyl-chloroquine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolites of chloroquine: some observations on desethylchloroquine and N-acetyldesethylchloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Plasma protein binding of the enantiomers of hydroxychloroquine and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein binding of chloroquine enantiomers and desethylchloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative In Vivo Analysis of Desethylchloroquine Enantiomers: Unraveling Stereoselective Effects
For decades, chloroquine has been a cornerstone in the treatment and prophylaxis of malaria. Its primary metabolite, desethylchloroquine, is also pharmacologically active and contributes to the overall therapeutic and toxicological profile of the parent drug. Chloroquine is a chiral molecule, administered as a racemic mixture of its (R)- and (S)-enantiomers. Consequently, desethylchloroquine also exists as (R)- and (S)-enantiomers. The inherent chirality of these compounds is not a trivial matter; the three-dimensional arrangement of atoms can lead to significant differences in their interaction with the chiral environment of the body, resulting in stereoselective pharmacokinetics and pharmacodynamics.[1][2] This guide provides an in-depth comparison of the in vivo effects of desethylchloroquine enantiomers, synthesizing available data and presenting robust experimental protocols for their further investigation.
The Imperative of Stereoselectivity in Drug Action
The differential effects of enantiomers arise from their interactions with chiral biological macromolecules such as enzymes and receptors.[3] This can lead to one enantiomer being more potent, having a different pharmacological action, or exhibiting a distinct toxicity profile compared to its mirror image.[4] In the context of drug development, evaluating the properties of individual enantiomers is crucial for optimizing therapeutic outcomes and minimizing adverse effects.[5]
In Vivo Pharmacokinetic Profile: A Tale of Two Enantiomers
While comprehensive in vivo studies directly administering the individual enantiomers of desethylchloroquine are limited, valuable insights can be gleaned from studies analyzing their formation and elimination following the administration of racemic chloroquine.
Human Pharmacokinetic Data
A study in humans who received a single oral dose of racemic chloroquine revealed significant differences in the exposure to the resulting desethylchloroquine enantiomers.[6][7]
| Pharmacokinetic Parameter | (S)-desethylchloroquine | (R)-desethylchloroquine | Reference |
| Area Under the Curve (AUC) | 12.9 ± 7.4 mg/L·h | 6.29 ± 2.18 mg/L·h | [6][7] |
Table 1: Comparative pharmacokinetic parameters of desethylchloroquine enantiomers in humans following oral administration of racemic chloroquine.
The data clearly indicates that the systemic exposure to (S)-desethylchloroquine is more than double that of the (R)-enantiomer.[6][7] This pronounced difference is a direct consequence of the stereoselective metabolism of the parent drug, chloroquine. The cytochrome P450 enzymes responsible for the de-ethylation of chloroquine appear to preferentially metabolize (S)-chloroquine, leading to higher concentrations of (S)-desethylchloroquine.[8]
Unraveling the Metabolic Pathway
The metabolic conversion of chloroquine to desethylchloroquine is a critical step that dictates the enantiomeric composition of the metabolite pool. Understanding this pathway is fundamental to interpreting the in vivo effects.
Figure 1: Metabolic pathway of racemic chloroquine to its desethylchloroquine enantiomers.
Comparative Pharmacodynamics: Extrapolations and Hypotheses
Direct comparative in vivo pharmacodynamic data for the desethylchloroquine enantiomers is scarce. However, by examining the data for the parent chloroquine enantiomers and considering the pharmacokinetic differences of the metabolites, we can formulate educated hypotheses.
While in vitro studies have shown little difference in the antimalarial activity of chloroquine enantiomers, in vivo studies in rodents have suggested that (S)-chloroquine is more potent than (R)-chloroquine.[9] This discrepancy is likely due to stereoselective pharmacokinetics.[8] Given that (S)-desethylchloroquine has a significantly higher systemic exposure, it is plausible that this enantiomer contributes more to the overall antimalarial efficacy following administration of racemic chloroquine.
Regarding toxicity, stereoselectivity has been noted for some adverse effects of chloroquine.[1][10] For instance, there is evidence of stereoselective accumulation of the (R)-enantiomer of hydroxychloroquine (a closely related analogue) in ocular tissues, which may be relevant to the retinopathy associated with long-term use.[11] Whether a similar pattern exists for desethylchloroquine enantiomers and contributes to toxicity warrants further investigation.
Experimental Protocols for In Vivo Comparison
To definitively elucidate the comparative in vivo effects of desethylchloroquine enantiomers, a dedicated study is required. Below is a comprehensive, self-validating protocol for a comparative pharmacokinetic and toxicological study in a rodent model.
Experimental Workflow
Sources
- 1. Stereoselectivity in the pharmacodynamics and pharmacokinetics of the chiral antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective pharmacokinetic properties of chloroquine and de-ethyl-chloroquine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Chloroquine and desethylchloroquine in plasma, serum, and whole blood: problems in assay and handling of samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Enantiomers of Chloroquine and Hydroxychloroquine Exhibit Different Activities Against SARS-CoV-2 in vitro, Evidencing S-Hydroxychloroquine as a Potentially Superior Drug for COVID-19 | bioRxiv [biorxiv.org]
Comparative Analysis of (R)-Desethylchloroquine: Stereochemical Implications in Drug Development
Executive Summary
In the landscape of quinoline pharmacokinetics, stereochemistry is not merely a structural detail—it is the governing factor of efficacy and toxicity. While Chloroquine (CQ) is administered as a racemic mixture, its metabolism is highly stereoselective. This guide provides a technical deep-dive into (R)-Desethylchloroquine ((R)-DCQ) , contrasting it with its enantiomer ((S)-DCQ), the parent drug, and the secondary metabolite bisdesethylchloroquine (BDCQ).
For drug development professionals, understanding (R)-DCQ is critical because:
-
Pharmacokinetic Inversion: While (R)-Chloroquine accumulates more in the body, (S)-Chloroquine is preferentially metabolized, leading to higher plasma concentrations of (S)-DCQ in humans.
-
Toxicity Profiling: The cardiotoxic and retinotoxic risks of 4-aminoquinolines are linked to tissue accumulation, where the specific binding affinities of R- vs S-isoforms to melanin and cardiac proteins differ.
-
Therapeutic Index: Isolating specific enantiomers or metabolites offers a potential (though complex) route to optimizing the therapeutic window.
The Metabolic Landscape: Stereoselective Pathways
Chloroquine undergoes N-dealkylation primarily via CYP2C8 and CYP3A4, with CYP2D6 playing a minor role.[1] This process is not symmetric.[2] The enzymes exhibit substrate stereoselectivity, resulting in a distinct ratio of metabolites in human plasma.
Mechanism of Stereoselectivity[3]
-
(S)-Chloroquine is the preferred substrate for hepatic CYPs.[2] It is cleared faster than the (R)-enantiomer.[2]
-
Result: This preferential clearance leads to a higher formation rate of (S)-Desethylchloroquine .
-
Contrast: (R)-Chloroquine binds less avidly to plasma proteins (35% vs 67% for S-CQ) but has a significantly longer terminal half-life due to lower intrinsic clearance and extensive tissue sequestration.
Visualization: Chiral Metabolic Pathway
The following diagram illustrates the stereoselective biotransformation of Chloroquine.
Figure 1: Stereoselective metabolism of Chloroquine showing the preferential conversion of the (S)-enantiomer.
Comparative Pharmacokinetics: (R)-DCQ vs. Alternatives
The following data synthesizes human pharmacokinetic studies. Note the "crossover" effect: Parent drug levels favor (R), while metabolite levels favor (S).
| Parameter | (R)-Chloroquine (Parent) | (S)-Chloroquine (Parent) | (R)-Desethylchloroquine | (S)-Desethylchloroquine |
| Clearance Mechanism | Renal & Hepatic (Slow) | Renal & Hepatic (Fast) | Renal Excretion | Renal Excretion |
| Protein Binding | ~35% (Low) | ~67% (High) | Moderate | Moderate |
| Human Plasma AUC | High (Dominant Parent) | Low | Low | High (Dominant Metabolite) |
| Volume of Distribution | Large (High Tissue Binding) | Very Large | Large | Large |
| Elimination Half-Life | > 290 hours | ~ 230 hours | > 10 days | > 10 days |
| Accumulation Risk | High (Ocular Tissue) | Moderate | Moderate | Moderate |
Key Insight for Drug Developers: If your therapeutic target requires the metabolite (DCQ), the (S)-enantiomer of the parent drug is the more efficient prodrug. However, if toxicity is driven by the parent compound's tissue accumulation, the (R)-enantiomer is the primary liability despite being less metabolically active.
Efficacy and Toxicity Profile
Antimalarial Potency[4][5][6]
-
Chloroquine (Racemic): High potency against sensitive P. falciparum.
-
(S)-CQ vs (R)-CQ: In vitro studies suggest equipotency, but in vivo models (rodent) often show (S)-CQ is slightly more potent, likely due to distribution differences.[2][3][4]
-
Desethylchloroquine (DCQ): Retains significant antimalarial activity (approx. equal to CQ in sensitive strains).[5] However, in resistant strains, DCQ loses potency faster than the parent drug.
-
Note: Cross-resistance is high. If a strain is CQ-resistant, it is almost certainly DCQ-resistant.
-
Toxicity Mechanisms
-
Retinopathy: Linked to high affinity for melanin in the retinal pigment epithelium (RPE). (R)-Chloroquine accumulates more avidly in melanin-rich tissues than (S)-CQ, suggesting (R)-CQ may be the primary driver of long-term ocular toxicity.
-
Cardiotoxicity: Bisdesethylchloroquine (BDCQ) is implicated in higher cardiotoxicity compared to DCQ and CQ.[6] Since BDCQ formation is a downstream step, controlling the primary metabolism rate is crucial.
Experimental Protocols
To validate these differences in a development setting, precise analytical methods are required. Standard LC-MS/MS cannot distinguish enantiomers without a chiral column.
Protocol A: Chiral LC-MS/MS Quantification
Objective: Separate and quantify (R)-DCQ and (S)-DCQ in human plasma.
Reagents:
-
Racemic Chloroquine and DCQ standards.[7]
-
Internal Standard: Chloroquine-d4.
-
Column: Chiral-AGP (α1-acid glycoprotein) column (100 mm x 4.0 mm, 5 µm). This is the industry standard for basic drug chiral separation.
Workflow:
-
Sample Prep:
-
Aliquot 100 µL plasma.
-
Add 20 µL Internal Standard.
-
LLE (Liquid-Liquid Extraction): Add 1 mL Diethyl ether/Dichloromethane (2:1). Vortex 5 min. Centrifuge 10 min at 4000g.
-
Evaporate supernatant under nitrogen stream. Reconstitute in mobile phase.
-
-
Chromatography:
-
Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) / Isopropanol (98:2 v/v).
-
Flow Rate: 0.8 mL/min.
-
Run time: ~15 minutes (Enantiomers typically elute between 6–12 mins).
-
-
Detection (MS/MS):
-
Source: ESI Positive.[7]
-
MRM Transitions:
-
CQ: m/z 320.2 → 247.1
-
DCQ: m/z 292.2 → 179.1
-
-
Protocol B: In Vitro Metabolic Stability (Microsomal)
Objective: Determine the intrinsic clearance (CLint) differences between enantiomers.
Workflow Visualization:
Figure 2: Workflow for determining stereoselective intrinsic clearance.
Data Analysis:
-
Plot ln(% remaining) vs. time.
-
Slope = -k (elimination rate constant).
-
Calculate Half-life (
). -
Calculate
. -
Validation Check: (S)-CQ should show a steeper slope (higher clearance) than (R)-CQ in HLM.
References
-
Augustijns, P., & Verbeke, N. (1993). Stereoselective pharmacokinetic properties of chloroquine and de-ethyl-chloroquine in humans. Clinical Pharmacokinetics, 24(3), 259–269. Link
-
Ducharme, J., & Farinotti, R. (1996). Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements. Clinical Pharmacokinetics, 31(4), 257–274. Link
-
Projean, D., et al. (2003). In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms responsible for N-desethylchloroquine formation. Drug Metabolism and Disposition, 31(6), 748–754. Link
-
Ofori-Adjei, D., et al. (1986). Enantioselective analysis of chloroquine and desethylchloroquine after oral administration of racemic chloroquine.[8] Therapeutic Drug Monitoring, 8(4), 457–461. Link
-
Krishna, S., & White, N. J. (1996). Pharmacokinetics of quinine, chloroquine and amodiaquine. Clinical implications. Clinical Pharmacokinetics, 30(4), 263–299. Link
Sources
- 1. Pharmacokinetics and Pharmacological Properties of Chloroquine and Hydroxychloroquine in the Context of COVID‐19 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of Chloroquine and Hydroxychloroquine | Ento Key [entokey.com]
- 5. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review on the pharmacokinetic properties and toxicity considerations for chloroquine and hydroxychloroquine to potentially treat coronavirus patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
Beyond the Coating: A Head-to-Head Technical Guide to Chiral Stationary Phases
Executive Summary
For decades, the "trial-and-error" approach dominated chiral method development. Today, the landscape has shifted from random screening to mechanistic selection. This guide provides a head-to-head technical comparison of the three dominant classes of chiral stationary phases (CSPs): Coated Polysaccharides , Immobilized Polysaccharides , and Pirkle-Type (Brush) phases.
We move beyond vendor marketing to analyze the causality of separation: how solvent flexibility drives selectivity (
Part 1: The Polysaccharide Paradigm (Coated vs. Immobilized)[1][2][3][4][5]
The industry standard for chiral separation remains the polysaccharide class (Amylose and Cellulose derivatives). However, the critical decision point for any method developer is the bonding chemistry: Physical Coating vs. Chemical Immobilization .
The Mechanistic Divide
-
Coated Phases (The Legacy Standard): The chiral selector is physically coated onto the silica support.
-
Immobilized Phases (The Modern Workhorse): The polymer is covalently bonded to the silica.[1]
-
Mechanism:[1][2][3] Retains the chiral cavities of the polymer but anchors them chemically.
-
Advantage:[4][5][1][6][2][3][7][8][9][10] Universal solvent compatibility.[6][8] This is not just about column life; it is a selectivity tool . Changing the mobile phase from Hexane/IPA to Hexane/THF often radically alters the 3D conformation of the polymer, creating new binding pockets for the analyte.
-
Head-to-Head: Selector Equivalence
Many researchers are familiar with the "Legacy" names (e.g., AD-H, OD-H). The table below maps these to their immobilized counterparts, which use the exact same chiral selector but different bonding chemistry.
Table 1: Polysaccharide Selector Equivalence & Chemistry
| Legacy (Coated) | Modern (Immobilized) | Polymer Backbone | Derivative (Selector) | Primary Application |
| Chiralpak® AD-H | Chiralpak® IA | Amylose | tris(3,5-dimethylphenylcarbamate) | The "General Purpose" standard. High success rate for amines/amides. |
| Chiralcel® OD-H | Chiralpak® IB | Cellulose | tris(3,5-dimethylphenylcarbamate) | Complementary to AD/IA.[6] Excellent for aromatic rings and carbonyls. |
| No Equivalent | Chiralpak® IC | Cellulose | tris(3,5-dichlorophenylcarbamate) | Unique selectivity.[6] The selector is too soluble to be coated; exists only as immobilized. |
| No Equivalent | Chiralpak® IG | Amylose | tris(3-chloro-5-methylphenylcarbamate) | The "New Standard." often resolves compounds where IA/IB fail. |
Technical Insight: While IA and AD-H share the same selector, their selectivity is not 100% identical. The immobilization process restricts the polymer chains slightly, occasionally reducing resolution for specific legacy methods. However, for new methods, IA is superior due to solvent flexibility.
Part 2: The Synthetic Contender (Pirkle-Type)
While polysaccharides dominate, Pirkle-type (Brush) phases (specifically Whelk-O 1 ) represent a distinct mechanism based on donor-acceptor interactions rather than inclusion complexes.
When to Choose Whelk-O 1
-
Mechanism:
- interactions (electron donor/acceptor) and hydrogen bonding.[11] The surface is fully synthetic and highly ordered. -
The "Inversion" Advantage: Unlike polysaccharides, Pirkle phases are available in both
and configurations.-
Application: If your impurity elutes after the main peak (making integration difficult due to tailing), you can switch to the opposite column configuration to invert the elution order , placing the impurity in front of the main peak.
-
-
Durability: These are the most robust chiral columns available, ideal for preparative scale-up where column cost-per-injection is critical.
Part 3: Data-Driven Performance Comparison
The following matrix compares the operational boundaries of the three column classes.
Table 2: Operational Comparison Matrix
| Feature | Coated Polysaccharide (AD/OD) | Immobilized Polysaccharide (IA/IB/IC) | Pirkle-Type (Whelk-O 1) |
| Solvent Compatibility | Restricted (Alkane/Alcohol only) | Universal (THF, DCM, MtBE, CHCl3) | Universal |
| Loading Capacity | High (Thick polymer layer) | Moderate to High | Moderate |
| Selectivity Driver | Stationary Phase Choice | Mobile Phase + Stationary Phase | Specific Interactions ( |
| Elution Inversion | Impossible (Fixed chirality) | Impossible (Fixed chirality) | Standard (Available in enantiomeric pair) |
| Robustness | Low (Risk of stripping) | High | Very High |
Part 4: The "Universal" Screening Protocol
A random screen is inefficient. This protocol utilizes the "Immobilized Advantage" to maximize success rates with fewer columns.
Phase 1: The "Big Four" Scout
Columns: IA, IB, IC, IG (Immobilized series). Mobile Phase: n-Hexane / Ethanol (80:20) or n-Hexane / Isopropanol (80:20). Flow: 1.0 mL/min (Analytical).
-
Inject sample on all four columns.
-
Success Criteria: Resolution (
) > 1.5. -
If
on all columns, proceed to Phase 2.
Phase 2: The Solvent Switch (The Immobilized Advantage)
Do not change columns yet. Select the column that showed partial separation (e.g.,
-
Strategy A (Solubility/Conformation): Switch co-solvent to Ethyl Acetate or THF (e.g., Hexane/THF 70:30).
-
Why: THF changes the helical pitch of the amylose/cellulose, effectively creating a "new" column.
-
-
Strategy B (Dipole Interaction): Switch co-solvent to Dichloromethane (DCM) or MtBE .
-
Why: DCM enhances
- interactions for aromatic analytes.
-
Phase 3: The Pirkle Alternative
If polysaccharide screening fails (common for compounds lacking hydrogen bond donors/acceptors near the chiral center), switch to Whelk-O 1 .
-
Mobile Phase: Hexane / IPA / DCM.
Part 5: Visualizations
The Mechanistic Decision Tree
This diagram illustrates the logical flow for selecting the correct column and mobile phase strategy.
Figure 1: The "Immobilized First" Screening Workflow. Note how solvent switching (Phase 2) is a critical step before changing column classes.
Interaction Mechanisms
Visualizing why the columns behave differently.
Figure 2: Structural and Mechanistic differences between the three primary chiral stationary phases.
References
-
Daicel Chiral Technologies. (2025). Comparative study of coated and immobilized polysaccharide-based chiral stationary phases.[1][6] ResearchGate.[9] 12
-
Chiral Technologies. (2021).[2] Advantages of CHIRALPAK Immobilized Chiral Columns for HPLC.[5][6][7][10]7[12][9]
-
Phenomenex. (2021).[2] Simplified Chiral HPLC/SFC Column Screening Strategies.2[12][9][13]
-
Regis Technologies. (1980).[8] Chiral Stationary Phases - Pirkle Type Advantages.[8]8[12]
-
Sigma-Aldrich. (2014).[14] Chiral HPLC Column Selection and Method Development Guide.14[12][13]
Sources
- 1. Immobilized Phases for Chiral Separation | Phenomenex [phenomenex.com]
- 2. phenomenex.com [phenomenex.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. chiraltech.com [chiraltech.com]
- 5. hplc.eu [hplc.eu]
- 6. chiraltech.com [chiraltech.com]
- 7. chiraltech.com [chiraltech.com]
- 8. hplc.eu [hplc.eu]
- 9. researchgate.net [researchgate.net]
- 10. velocityscientific.com.au [velocityscientific.com.au]
- 11. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. swisslabs.eu [swisslabs.eu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
(R)-Desethylchloroquine: Laboratory Safety & Disposal Protocol
Document Control: Operational Guidance | Status: Active | Revision: 2026.1[1]
Executive Summary
Immediate Directive: (R)-Desethylchloroquine (CAS: 1476-52-4) is a halogenated aminoquinoline and a primary metabolite of chloroquine.[1] While not explicitly listed on the EPA RCRA P-list or U-list, it exhibits pseudo-persistence in aquatic environments and possesses acute oral toxicity.
The Golden Rule: Under no circumstances shall (R)-Desethylchloroquine or its solutions be discharged into municipal wastewater (sink disposal). All waste containing this compound must be segregated for High-Temperature Incineration .
Hazard Identification & Safety Profile
As a Senior Application Scientist, I emphasize that safety protocols must be based on the mechanism of toxicity, not just regulatory minimums. This compound acts as an autophagy inhibitor and lysosomotropic agent; it permeates cell membranes easily and accumulates in acidic organelles.
GHS Classification & PPE Requirements[1]
| Hazard Category | GHS Code | Description | Critical PPE |
| Acute Toxicity | H302 | Harmful if swallowed.[1][2][3] | Double Nitrile Gloves (0.11mm min) |
| Irritant | H315/H319 | Causes skin & serious eye irritation.[1] | Safety Goggles (Side shields) |
| Environmental | H410 | Very toxic to aquatic life with long-lasting effects.[1] | Lab Coat & Designated Waste Bin |
Scientific Rationale: The chlorine substituent on the quinoline ring renders this molecule resistant to standard biodegradation. Standard Wastewater Treatment Plants (WWTPs) achieve <20% removal efficiency for chloroquine derivatives, leading to bioaccumulation in downstream aquatic ecosystems [1].
Pre-Disposal Stabilization & Segregation
Effective disposal starts at the bench. You must segregate waste based on the matrix (solvent system) rather than just the active ingredient.
A. Solid Waste (Pure Standard or Contaminated Solids)
-
Classification: Toxic Pharmaceutical Waste.
-
Container: Amber glass jar or high-density polyethylene (HDPE) wide-mouth container.
-
Labeling: Must read "NON-RCRA REGULATED PHARMACEUTICAL WASTE - TOXIC ONLY."
-
Protocol:
-
Collect all weigh boats, contaminated gloves, and paper towels involved in handling the pure substance.
-
Double-bag in clear polyethylene bags before placing in the rigid container to prevent dust generation.
-
B. Liquid Waste (HPLC Effluent / Stock Solutions)
This is where most errors occur. The presence of the chlorine atom dictates the waste stream.
-
Scenario 1: Reversed-Phase HPLC (Acetonitrile/Methanol/Water) [1]
-
Stream: Halogenated Organic Waste .
-
Reasoning: Even if the mobile phase is non-halogenated, the analyte contains chlorine. However, in low concentrations (<0.1%), it is often acceptable to place in "Non-Halogenated" streams unless your facility has a strict "No Halogens in Non-Halo" policy (common in high-compliance labs).[1]
-
Best Practice: To avoid "waste rejection" by disposal vendors, default to the Halogenated stream if the total halogen content exceeds 1,000 ppm. For trace analytical runs, "Non-Halogenated Solvent Waste" is usually chemically compatible but check local EHS rules.
-
-
Scenario 2: Normal Phase / Chloroform / Dichloromethane
-
Stream: Halogenated Organic Waste .
-
Reasoning: Mandatory segregation due to solvent toxicity and flammability.
-
Operational Disposal Workflow
This workflow ensures chain-of-custody from the moment the experiment ends to the final pickup.
Step-by-Step Procedure
-
Denaturation (Optional but Recommended):
-
If you have a high-concentration stock solution (>10 mM), do not dispose of it directly.
-
Action: Dilute 1:10 with a combustible solvent (e.g., Ethanol) to facilitate incineration.
-
-
Container Selection:
-
Use UN-rated screw-top containers (UN 1H1 or 3H1).
-
Critical: Do not fill >90% capacity to allow for thermal expansion.
-
-
Satellite Accumulation Area (SAA) Management:
-
Keep the container closed at all times except when adding waste.
-
Secondary containment (spill tray) is mandatory.
-
-
Documentation:
Visual Decision Logic (Disposal Tree)
The following diagram illustrates the decision-making process for segregating (R)-Desethylchloroquine waste.
Figure 1: Decision matrix for segregating chloroquine metabolite waste streams. Note that high concentrations of the analyte in non-halogenated solvents usually default to the halogenated stream to protect incinerator scrubbers.
Emergency Procedures (Spills)
In the event of a spill involving (R)-Desethylchloroquine:
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves, lab coat, and N95/P100 respirator if powder is aerosolized.
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust. Wipe up carefully.
-
Liquids: Use absorbent pads or vermiculite. Do not use sawdust (combustibility risk).
-
-
Decontamination: Clean the surface with a 10% bleach solution followed by water. The bleach helps degrade the quinoline structure partially, though incineration of the cleanup materials is still required.
-
Disposal: All cleanup materials go into the Solid Toxic Waste container.
Regulatory Compliance & References
While (R)-Desethylchloroquine is not P-listed (Acute Hazardous) or U-listed (Toxic) under RCRA [2], it must be managed as Non-RCRA Regulated Hazardous Waste due to its toxicity profile.[1]
Compliance Checklist:
References
-
National Institutes of Health (NIH) - PubChem. Desethylchloroquine Compound Summary. Retrieved from .
-
U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals.[5][6][7] Retrieved from .
-
Cayman Chemical. Desethylchloroquine Safety Data Sheet. Retrieved from .
Sources
Personal protective equipment for handling (R)-Desethylchloroquine
Executive Safety Summary: The "Zero-Exposure" Mandate
As researchers, we often underestimate metabolites.[1] However, (R)-Desethylchloroquine (a primary metabolite of Chloroquine) retains significant biological activity and shares the core quinoline scaffold's toxicity profile.[1] It is not merely an "irritant"; it must be treated as a suspected reproductive toxin and a potent bioactive agent .[1]
Effective safety is not about wearing more gear; it is about establishing a validated barrier between the compound and your physiology. The following protocol adopts a conservative Occupational Exposure Band (OEB) 4 approach (
Quick-Reference: Mandatory PPE Matrix
| Protection Zone | Component | Specification / Standard | Critical Logic |
| Dermal (Hands) | Double Gloving | Outer: Nitrile (min 5 mil), ASTM D6978 tested.Inner: Nitrile (contrast color).[1] | Permeation Lag: Standard latex allows breakthrough in <10 mins for quinolines.[1] Double layering provides visual breach detection.[1] |
| Respiratory | Primary Barrier | Class II, Type A2 Biosafety Cabinet (BSC) or Glovebox .[1] | Source Capture: PPE is the last line of defense.[1] Engineering controls must capture aerosol at the source.[1] |
| Respiratory | Secondary PPE | N95 / P100 (if in BSC) or PAPR (if open bench/spill).[1] | Fit Factor: Surgical masks offer zero protection against API dusts ( |
| Body | Gown/Coverall | Polyethylene-coated (impervious) , back-closing, elastic cuffs.[1] | Wicking Prevention: Fabric lab coats absorb and hold dust against the skin.[1] |
| Ocular | Eye Protection | Chemical Splash Goggles (indirect vent).[1] | Mucosal Entry: Quinoline derivatives can cause corneal deposits and retinal toxicity via systemic absorption.[1] |
Technical Hazard Assessment & Causality
To select the right PPE, you must understand the enemy. (R)-Desethylchloroquine presents three specific challenges that dictate our safety architecture:
-
The Dust Vector: Like its parent compound, the salt forms (often phosphate or sulfate) are friable solids.[1] Weighing operations generate invisible electrostatic dust clouds.[1]
-
Reproductive Toxicity (The Scaffold Risk): Chloroquine derivatives are classified as Reprotox Category 1A/1B .[1] They cross the placental barrier.[1]
-
Implication: For researchers of childbearing potential, "standard" precautions are insufficient.[1] A Zero-Skin-Contact policy is non-negotiable.
-
-
Stereochemical Purity: You are handling the (R)-enantiomer.[1] Cross-contamination from your PPE (carrying racemic dust from previous work) ruins experimental validity.[1]
-
Protocol: Dedicated PPE for this specific enantiomer prevents "chiral pollution" of your samples.[1]
-
Tiered PPE Protocols
Scenario A: Analytical Handling (mg quantities in solution)
Context: Preparing HPLC standards, pipetting dilute solutions.
-
Engineering Control: Chemical Fume Hood.
-
Gloves: Single pair, Nitrile (4 mil+).[1] Change immediately if splashed.[1][5]
-
Eyes: Safety glasses with side shields.[1]
-
Body: Standard lab coat (buttoned).
Scenario B: Solid Handling / Weighing (The High-Risk Zone)
Context: Weighing powder, crushing tablets, synthesis workup.
-
Engineering Control: Class II Biosafety Cabinet (BSC) or Static-Dissipative Powder Hood .[1]
-
Gloves: Double Gloving Protocol .
-
Respirator: If a BSC is unavailable, a PAPR (Powered Air Purifying Respirator) with HEPA filters is mandatory.[1] N95s are insufficient for open-bench powder handling of OEB 4 compounds.[1]
-
Body: Disposable Tyvek® or equivalent impervious gown/sleeve covers.[1]
Operational Workflow: Gowning Logic
Proper "Donning" (putting on) ensures protection; proper "Doffing" (taking off) ensures you don't contaminate yourself with the dust trapped on your PPE.[1]
Figure 1: Sequential Gowning Workflow designed to minimize cross-contamination during the critical "doffing" phase.
Emergency Response & Deactivation
In the event of a spill, speed and chemistry are your allies.
-
Deactivation Chemistry:
-
Spill Protocol (Powder):
-
Disposal:
References
-
Cayman Chemical. (2023).[1] Desethylchloroquine Safety Data Sheet. Retrieved from
-
Centers for Disease Control and Prevention (CDC). (2016).[1] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Retrieved from [1]
-
Merck Millipore. (2023).[1] Hydroxychloroquine Sulfate Safety Data Sheet. Retrieved from [1]
-
PubChem. (2023).[1] Desethylchloroquine Compound Summary. National Library of Medicine.[1] Retrieved from [1]
-
American Society of Health-System Pharmacists (ASHP). (2018).[1] Guidelines on Handling Hazardous Drugs. Retrieved from [1]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
